molecular formula C27H26O18 B12098297 Scutellarin-7-diglucosidic acid CAS No. 150641-65-9

Scutellarin-7-diglucosidic acid

Número de catálogo: B12098297
Número CAS: 150641-65-9
Peso molecular: 638.5 g/mol
Clave InChI: IBLZNWWZRXJQAK-DBFWEQBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Scutellarin-7-diglucosidic acid is a useful research compound. Its molecular formula is C27H26O18 and its molecular weight is 638.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

150641-65-9

Fórmula molecular

C27H26O18

Peso molecular

638.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O18/c28-8-3-1-7(2-4-8)10-5-9(29)13-11(41-10)6-12(14(30)15(13)31)42-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-28,30-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1

Clave InChI

IBLZNWWZRXJQAK-DBFWEQBMSA-N

SMILES isomérico

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O

SMILES canónico

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

Scutellarin-7-diglucosidic Acid: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin-7-diglucosidic acid is a naturally occurring flavone, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction and isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound. While much of the available research focuses on its aglycone, scutellarin, this guide distinguishes between the two and provides the most current and relevant information for this compound.

Natural Sources

This compound has been identified in several plant species. The primary and most cited sources are:

  • Perilla ocimoides var. Crispa : The purple leaves of this plant are a known source of this compound.[1]

  • Adiantum venustum Don : This species of maidenhair fern is another documented natural source of the compound.[1]

While other species of Perilla and related genera are rich in flavonoids, the specific presence and concentration of this compound require further investigation.

Isolation and Purification Methodologies

Detailed experimental protocols for the specific isolation of this compound are not extensively documented in publicly available literature. However, based on established methods for the extraction and purification of flavonoids from Perilla species, a general yet robust protocol can be outlined. The following sections describe a multi-step approach that can be adapted for the targeted isolation of this compound.

General Experimental Workflow

The isolation of this compound from its natural sources typically involves a series of steps including extraction, concentration, and chromatographic purification.

G General Isolation Workflow for this compound A Plant Material (e.g., Perilla ocimoides leaves) B Drying and Grinding A->B C Extraction (e.g., Ultrasonic-assisted solvent extraction) B->C D Filtration and Concentration C->D E Crude Extract D->E F Macroporous Resin Chromatography (Initial Purification) E->F G Elution with Ethanol Gradient F->G H Flavonoid-rich Fraction G->H I Preparative HPLC (High-Resolution Purification) H->I J Isolation of Pure This compound I->J K Structural Elucidation (NMR, MS) J->K

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the extraction of flavonoids from Perilla leaves and can be optimized for the specific isolation of this compound.

1. Plant Material Preparation:

  • Source: Freshly collected purple leaves of Perilla ocimoides var. Crispa.

  • Processing: The leaves should be washed thoroughly with distilled water to remove any surface contaminants. Subsequently, they are air-dried in the shade or in a ventilated oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds. The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

  • Method: Ultrasonic-assisted extraction is a highly efficient method for extracting flavonoids.

  • Solvent: An aqueous solution of ethanol (e.g., 70% v/v) is commonly used as it effectively solubilizes flavonoids.

  • Procedure:

    • Mix the powdered plant material with the extraction solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.

    • Place the flask in an ultrasonic bath.

    • Perform sonication for a specified duration, for instance, 30-60 minutes, at a controlled temperature (e.g., 50-60°C).

    • After sonication, separate the extract from the plant residue by filtration or centrifugation.

    • Repeat the extraction process on the residue two to three times to maximize the yield.

    • Pool the extracts from all repetitions.

3. Concentration:

  • The pooled extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol. The resulting aqueous solution is then typically lyophilized to obtain a dry crude extract.

4. Purification:

  • Step 1: Macroporous Resin Chromatography (Initial Purification)

    • Resin Selection: Non-polar or weakly polar macroporous resins (e.g., HP-20, Amberlite XAD-7) are suitable for adsorbing flavonoids from aqueous solutions.

    • Procedure:

      • Dissolve the crude extract in distilled water.

      • Load the solution onto a pre-equilibrated macroporous resin column.

      • Wash the column with distilled water to remove sugars, salts, and other highly polar impurities.

      • Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95% ethanol).

      • Collect the fractions and monitor the flavonoid content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in the target compound are pooled and concentrated.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)

    • Column: A reversed-phase C18 column is typically used for the separation of flavonoids.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is a common mobile phase system.

    • Procedure:

      • Dissolve the enriched flavonoid fraction from the previous step in a suitable solvent (e.g., methanol).

      • Inject the solution into the preparative HPLC system.

      • Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

      • Combine the pure fractions and remove the solvent under vacuum to obtain the purified compound.

5. Structural Elucidation:

  • The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

Specific quantitative data for the yield and purity of this compound from its natural sources is not well-documented in the reviewed literature. However, studies on the total flavonoid content in Perilla species can provide a general reference.

Table 1: Total Flavonoid Content in Perilla frutescens Extracts

Plant MaterialExtraction MethodSolventTotal Flavonoid Content (mg/g of dry weight)Reference
Perilla frutescens var. acuta LeavesMacerationWaterNot specified, but luteolin-7-O-diglucuronide content was 302.22 µg/mL in the extract[2][3]
Perilla frutescens var. acuta LeavesMaceration60% EthanolNot specified, but scutellarin content was 103.61 µg/mL in the extract[2][3]

Note: The data in Table 1 refers to total flavonoids or related compounds and not specifically to this compound. The yield of the target compound will be a fraction of the total flavonoid content and is dependent on the efficiency of the isolation and purification process.

Biological Activity and Signaling Pathways (of the Aglycone, Scutellarin)

Direct research on the signaling pathways modulated by this compound is limited. However, extensive studies have been conducted on its aglycone, scutellarin . It is plausible that this compound may exhibit similar biological activities, potentially acting as a prodrug that is hydrolyzed to scutellarin in vivo. The following signaling pathways have been reported to be modulated by scutellarin:

  • PI3K/Akt Signaling Pathway: Scutellarin has been shown to exert neuroprotective and anti-inflammatory effects through the modulation of the PI3K/Akt pathway.

  • MAPK Signaling Pathway: Scutellarin can regulate inflammatory responses by inhibiting the activation of MAPKs such as p38 and JNK.

  • NF-κB Signaling Pathway: A key mechanism of scutellarin's anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[4]

  • STAT3 Signaling Pathway: Scutellarin has been found to suppress the proliferation of certain cancer cells by inhibiting the STAT3 signaling pathway.

G Signaling Pathways Modulated by Scutellarin (Aglycone) cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane Receptors (e.g., TLR4) cluster_2 Intracellular Signaling Cascades cluster_3 Transcription Factors cluster_4 Cellular Responses Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB MAPK_p38 p38 Inflammation Inflammation MAPK_p38->Inflammation MAPK_JNK JNK MAPK_JNK->Inflammation MAPK->MAPK_p38 MAPK->MAPK_JNK IκBα IκBα IKK->IκBα IκBα->NF-κB NF-κB->Inflammation STAT3 STAT3 Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Apoptosis Apoptosis Inflammation->Apoptosis Scutellarin Scutellarin Scutellarin->PI3K Scutellarin->MAPK Scutellarin->IKK Scutellarin->STAT3

Caption: Key signaling pathways modulated by scutellarin, the aglycone of this compound.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential for further scientific investigation. This guide provides a foundational understanding of its natural sources and a plausible, adaptable protocol for its isolation and purification. While the biological activities of its aglycone, scutellarin, are well-documented, there is a clear need for further research to elucidate the specific pharmacological effects and mechanisms of action of this compound. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data on its prevalence in various natural sources and to conduct in-depth investigations into its own unique biological properties and signaling pathways. Such research will be invaluable for unlocking the full therapeutic potential of this natural product.

References

Scutellarin-7-diglucosidic acid from Perilla ocimoides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Scutellarin-7-diglucosidic acid, a flavonoid isolated from the leaves of Perilla ocimoides. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide details the chemical properties, proposed biological activities, and underlying mechanisms of action of this compound, with a focus on its antioxidant and anti-inflammatory properties. Detailed experimental protocols for extraction, isolation, and biological evaluation are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Perilla ocimoides, a member of the mint family (Lamiaceae), is a plant with a long history of use in traditional medicine, particularly in East Asia.[1] Its leaves are a rich source of various bioactive compounds, including flavonoids.[2] Among these, this compound has been identified as a notable constituent.[2] Flavonoids as a class are well-recognized for their diverse pharmacological effects, including antioxidant and anti-inflammatory activities. This guide focuses specifically on this compound, providing a detailed technical resource for its study and potential development as a therapeutic agent. While much of the existing research has focused on its aglycone, scutellarin, this document compiles the available information on the glycoside form and provides context from its more extensively studied counterpart where direct data is limited.

Chemical and Physical Properties

This compound is a flavone glycoside. The presence of two glucuronic acid moieties significantly influences its solubility and pharmacokinetic properties compared to its aglycone, scutellarin.

PropertyValueReference
Molecular Formula C₂₇H₂₆O₁₈[2]
Molecular Weight 638.48 g/mol [2]
CAS Number 150641-65-9[2]
Appearance Not specified in literature
Solubility Soluble in water[2]
Storage Store at -20°C for short-term and -80°C for long-term storage.[2][2]

Biological Activities

The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory effects. It is important to note that many in-depth mechanistic studies have been conducted on its aglycone, scutellarin. The biological activity of the glycoside may be direct or may result from its metabolism to scutellarin in vivo or in vitro.

Antioxidant Activity

Flavonoids are known to act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. A comparative study on the antioxidant activity of scutellarin and its 7-O-glucuronide derivative (a closely related compound to this compound) provides valuable quantitative insights.

AssayCompoundIC₅₀ (µM)Reference
DPPH Radical Scavenging Scutellarin1.9 ± 0.1[3]
Scutellarin-7-O-glucuronide4.8 ± 0.3[3]
ABTS Radical Scavenging Scutellarin2.5 ± 0.2[3]
Scutellarin-7-O-glucuronide6.3 ± 0.4[3]
Superoxide Anion Scavenging Scutellarin12.5 ± 0.8[3]
Scutellarin-7-O-glucuronide8.9 ± 0.5[3]
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Scutellarin1.7 ± 0.1[3]
Scutellarin-7-O-glucuronide5.2 ± 0.3[3]
Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory signaling pathways. While specific quantitative data for the anti-inflammatory activity of this compound is limited, studies on its aglycone, scutellarin, and other flavonoids suggest potent activity. A common in vitro assay for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

AssayCompoundCell LineIC₅₀ (µM)Reference
Nitric Oxide Production Inhibition Scrocaffeside A (a flavonoid)RAW 264.731.4[4]
Naringenin-7-O-glucoside (a flavonoid glycoside)RAW 264.741.2[4]
Acteoside (a phenylethanoid glycoside)RAW 264.752.2[4]

Signaling Pathways

The mechanisms underlying the biological activities of this compound are likely mediated through the modulation of various intracellular signaling pathways. Research on its aglycone, scutellarin, has identified several key pathways involved in inflammation and oxidative stress responses. It is hypothesized that this compound may exert its effects through similar pathways, either directly or following its conversion to scutellarin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Scutellarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]

NF_kB_Pathway Scutellarin Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription Scutellarin Scutellarin Scutellarin->IKK Inhibits

Scutellarin's inhibitory effect on the NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.[5] Scutellarin has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.[5][6]

MAPK_Pathway Scutellarin Modulation of MAPK Pathway Stress_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Scutellarin Scutellarin Scutellarin->p38 Inhibits Scutellarin->JNK Inhibits

Scutellarin's inhibitory action on the MAPK signaling cascade.
Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses.[5] Scutellarin has been reported to activate this pathway, leading to the expression of antioxidant enzymes.[5]

Nrf2_Pathway Scutellarin Activation of Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Scutellarin Scutellarin Scutellarin->Keap1 Induces Nrf2 release

Activation of the Nrf2 antioxidant pathway by Scutellarin.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of flavonoids from Perilla ocimoides.

Extraction and Isolation of this compound

This protocol is adapted from methods for the extraction and purification of flavonoids from Perilla leaves.[1][7]

5.1.1. Extraction

  • Preparation of Plant Material: Air-dry the leaves of Perilla ocimoides at room temperature and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered leaves in 60% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[1]

  • Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic extraction at 60°C for 10 minutes.[1]

  • Flash Evaporation: Concentrate the extract using a flash evaporator for 60 seconds.[1]

  • Filtration and Collection: Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

5.1.2. Purification by Macroporous Resin Chromatography

  • Resin Preparation: Pre-treat HPD450 macroporous resin by washing with ethanol and then water until neutral.[1][7]

  • Column Loading: Load the crude extract onto the prepared resin column at a concentration of 0.06 mg/mL.[7]

  • Washing: Wash the column with deionized water to remove impurities.

  • Elution: Elute the flavonoids from the resin using 70% ethanol.[7]

  • Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using High-Performance Liquid Chromatography (HPLC).

  • Purification and Identification: Pool the fractions containing the target compound and further purify using techniques such as preparative HPLC. Confirm the structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation_Workflow Isolation and Purification Workflow Start Perilla ocimoides Leaves Drying Drying and Grinding Start->Drying Extraction Ultrasonic-Assisted Ethanol Extraction Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Flavonoid Extract Filtration->Crude_Extract Chromatography Macroporous Resin Chromatography Crude_Extract->Chromatography Elution Elution with 70% Ethanol Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis HPLC Analysis Fraction_Collection->Analysis Purification Preparative HPLC Analysis->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the isolation of this compound.
In Vitro Antioxidant Assays

5.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assays

5.3.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition and calculate the IC₅₀ value. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Bioactivity_Screening_Workflow Bioactivity Screening Workflow Start Pure Scutellarin-7- diglucosidic acid Antioxidant_Assay Antioxidant Activity Assays (e.g., DPPH, ABTS) Start->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Activity Assays (e.g., NO Inhibition) Start->Anti_inflammatory_Assay Quantitative_Data1 Determine IC₅₀ values Antioxidant_Assay->Quantitative_Data1 Quantitative_Data2 Determine IC₅₀ values Anti_inflammatory_Assay->Quantitative_Data2 Mechanism_Study Mechanism of Action Studies Quantitative_Data1->Mechanism_Study Quantitative_Data2->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Study->Pathway_Analysis Pathway_Results Identify Modulated Pathways Pathway_Analysis->Pathway_Results

References

Scutellarin-7-diglucosidic Acid: A Technical Overview of a Lesser-Known Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the chemical structure and properties of Scutellarin-7-diglucosidic acid. Due to a significant lack of specific research on this particular compound, this guide will focus on the closely related and extensively studied compound, Scutellarin (Scutellarein-7-O-glucuronide), to provide a foundational understanding. The structural differences will be clearly delineated.

Introduction

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally characterized by a flavone backbone, scutellarein, linked to two glucuronic acid moieties at the 7-position. While isolated from natural sources such as Perilla ocimoides, comprehensive studies on its specific biological effects and mechanisms of action are currently limited in publicly available scientific literature.[1][2]

In contrast, Scutellarin, which possesses a single glucuronic acid at the same position, has been the subject of extensive research. It is a major active component of the traditional Chinese medicine Erigeron breviscapus and has demonstrated a wide array of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. This guide will leverage the wealth of data on Scutellarin to provide a potential framework for understanding the properties of its diglucosidic counterpart.

Chemical Structure and Properties

The core structure of both compounds is the aglycone Scutellarein (4',5,6,7-tetrahydroxyflavone). The key distinction lies in the glycosylation at the 7-hydroxyl group.

  • This compound: Possesses a diglucuronide chain at the 7-position.

  • Scutellarin: Possesses a single glucuronic acid at the 7-position.

This difference in glycosylation is expected to influence the molecule's polarity, solubility, bioavailability, and potentially its interaction with biological targets.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₂₇H₂₆O₁₈[1][2]
Molecular Weight 638.48 g/mol [1][2]
CAS Number 150641-65-9[1][2]
Appearance Colorless to light yellow liquid[1][2]
Solubility Soluble in water (6 mg/mL with ultrasonic and warming)[1][2]
Storage 4°C for short term; -20°C to -80°C in solvent for long term[1][2]
Physicochemical Properties of Scutellarin

For comparative purposes, the properties of the more studied Scutellarin are presented below.

PropertyValueSource
Molecular Formula C₂₁H₁₈O₁₂[3]
Molecular Weight 462.36 g/mol
CAS Number 27740-01-8[3]
Appearance Crystalline solid
Solubility DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 0.2 mg/ml
λmax 284, 336 nm

Biological Activities and Signaling Pathways of Scutellarin

The following sections detail the biological activities and associated signaling pathways that have been extensively documented for Scutellarin. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.

Anti-inflammatory Effects

Scutellarin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

G Scutellarin's Anti-inflammatory Mechanism Scutellarin Scutellarin IKK IKK Scutellarin->IKK MAPK MAPK (p38, JNK, ERK) Scutellarin->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nucleus->Inflammatory_Genes activates transcription of AP1 AP-1 MAPK->AP1 activates AP1->nucleus translocates to

Caption: Scutellarin inhibits inflammatory pathways.

Neuroprotective Effects

Scutellarin has demonstrated significant neuroprotective properties in various models of neurological damage, including cerebral ischemia.

G Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 promotes dissociation from Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces expression of

Caption: Scutellarin's inhibition of the cGAS-STING pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.

Workflow:

G MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF-κB, anti-p-Akt, anti-Nrf2, anti-cGAS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a flavonoid with a chemical structure that suggests potential biological activities similar to the well-studied Scutellarin. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanisms of action. The information provided in this guide on Scutellarin serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for obtaining pure this compound.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In vitro and in vivo Studies: Systematically evaluating its biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, and comparing them to Scutellarin.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

Such studies are crucial to unlock the potential of this lesser-known natural compound for the development of novel therapeutics.

References

An In-Depth Technical Guide to Scutellarin-7-diglucosidic acid (CAS Number 150641-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellarin-7-diglucosidic acid, with the Chemical Abstracts Service (CAS) number 150641-65-9, is a naturally occurring flavone. This technical guide aims to provide a comprehensive overview of the existing scientific knowledge on this compound. However, it is critical to note at the outset that publicly available research on this compound is exceptionally limited. A significant portion of the scientific literature indexed under similar names, particularly "Scutellarin," pertains to a different, though structurally related, molecule (Scutellarin, CAS 27740-01-8). This guide will focus strictly on the information available for this compound and will highlight the current knowledge gaps to prevent confusion with its more extensively studied counterpart.

Compound Identification and Chemical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It has been identified and isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2]

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 150641-65-9[1][2]
Molecular Formula C₂₇H₂₆O₁₈[1][2]
Molecular Weight 638.48 g/mol [1][2]
Class Flavone[1]
Natural Source Perilla ocimoides var. Crispa[1][2]

Distinction from Scutellarin

It is imperative to distinguish this compound from the compound commonly referred to as Scutellarin. Scutellarin (CAS 27740-01-8) is the 7-O-glucuronide of scutellarein and has the molecular formula C₂₁H₁₈O₁₂.[3] Scutellarin has been the subject of extensive pharmacological research, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[4][5][6] The majority of studies investigating signaling pathways, such as those involving NF-κB, MAPK, and PI3K/Akt, have been conducted on Scutellarin, not this compound.[7]

The structural difference, a diglucosidic acid moiety in the target compound versus a glucuronide group in Scutellarin, is significant and would be expected to result in different physicochemical properties, pharmacokinetic profiles, and biological activities.

Biological Activity and Pharmacological Data

As of the latest available data, there is a notable absence of published, in-depth studies on the biological activity and pharmacological properties of this compound. The existing search results do not contain any quantitative data, such as IC₅₀ or EC₅₀ values, pharmacokinetic parameters, or detailed efficacy studies in preclinical models for this specific compound.

Experimental Protocols

A thorough review of the scientific literature did not yield any detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. While general methods for flavonoid extraction and analysis exist, specific protocols tailored to this compound are not available in the reviewed literature.

Signaling Pathways and Mechanistic Studies

Due to the lack of research on its biological effects, there are no described signaling pathways or mechanisms of action for this compound in the available literature. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible.

To illustrate a hypothetical experimental workflow for future studies, the following diagram is provided.

experimental_workflow cluster_extraction Isolation & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation plant_material Perilla ocimoides var. Crispa extraction Solvent Extraction plant_material->extraction purification Chromatography (e.g., HPLC) extraction->purification characterization Spectroscopy (NMR, MS) purification->characterization cell_lines Target Cell Lines characterization->cell_lines activity_assays Activity Assays (e.g., Cytotoxicity, Enzyme Inhibition) cell_lines->activity_assays dose_response Dose-Response Studies activity_assays->dose_response pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) dose_response->pathway_analysis target_id Target Identification pathway_analysis->target_id animal_model Disease Animal Model target_id->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy & Toxicity Assessment pk_pd->efficacy

Caption: A generalized workflow for the future investigation of this compound.

Conclusion and Future Directions

This compound (CAS 150641-65-9) is a defined chemical entity isolated from Perilla ocimoides var. Crispa. However, there is a profound lack of scientific data regarding its biological activities, mechanisms of action, and potential therapeutic applications. It is crucial for researchers to differentiate this compound from the extensively studied Scutellarin (CAS 27740-01-8) to avoid misattribution of pharmacological effects.

The current state of knowledge represents a significant gap and an opportunity for future research. A systematic investigation, following a workflow similar to the one outlined above, is necessary to elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent. Future studies should focus on isolating or synthesizing sufficient quantities of the compound for comprehensive in vitro and in vivo testing.

References

An In-depth Technical Guide to the Biosynthesis of Scutellarin-7-diglucosidic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Scutellarin-7-diglucosidic acid, a naturally occurring flavone. The document details the enzymatic steps from the precursor L-phenylalanine to the final glycosylated product, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved.

Introduction to this compound

This compound is a flavone glycoside that has been isolated from the purple leaves of Perilla ocimoides var. Crispa. Its chemical formula is C27H26O18, and its molecular weight is 638.48 g/mol . The structure consists of the flavone aglycone, scutellarein, glycosylated at the 7-hydroxyl position with a diglucuronic acid moiety. This complex glycosylation is believed to influence the compound's solubility, stability, and biological activity. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the targeted synthesis of related compounds with potential therapeutic applications.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the scutellarein aglycone and the subsequent glycosylation events.

Biosynthesis of the Scutellarein Aglycone

The formation of scutellarein begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This is followed by the flavonoid biosynthesis pathway, which leads to the formation of apigenin, a key intermediate. A final hydroxylation step yields scutellarein. The enzymatic reactions are as follows:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

  • Flavone synthase II (FNSII): A cytochrome P450 enzyme that introduces a double bond into the C-ring of naringenin to form apigenin.[1][2]

  • Flavone-6-hydroxylase (F6H): Another cytochrome P450 enzyme that hydroxylates apigenin at the 6-position to yield scutellarein.

Glycosylation of Scutellarein

The subsequent glycosylation of scutellarein at the 7-hydroxyl group leads to the final product. This process involves at least two enzymatic steps:

  • Flavonoid-7-O-glucuronosyltransferase (F7GAT/UBGAT): This enzyme transfers a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of scutellarein, forming scutellarin (scutellarein-7-O-glucuronide).

  • Glucuronosyltransferase (putative): A second glucuronosyltransferase is hypothesized to catalyze the addition of another glucuronic acid molecule to the first glucuronic acid, forming the diglucuronic acid side chain. The exact linkage between the two glucuronic acid units requires further investigation, but the chemical structure suggests a linkage to one of the hydroxyl groups of the first glucuronic acid. The enzymes responsible for such flavonoid diglucuronide formation have been identified in some plants, suggesting a similar mechanism may be at play here.[1]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of the scutellarein aglycone. Data for the glycosyltransferases is still limited.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Reference
PAL Pyrus bretschneideriL-Phenylalanine---[3]
C4H Varioustrans-Cinnamic acid0.61 - 40.68--[4]
CHS Panicum virgatump-Coumaroyl-CoA---[5]
CHI Panicum virgatumNaringenin chalcone16.04 ± 6.288012 ± 1185499.5[5]
CHI Deschampsia antarcticaNaringenin chalcone-7819 ± 825 min⁻¹-[6]

Note: A comprehensive and standardized set of kinetic data for all enzymes in the pathway from a single source is not currently available. The data presented is from various studies and may have been determined under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the scutellarin biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the scutellarin pathway for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., PAL, C4H, 4CL, CHS, CHI, FNSII, F6H, F7GAT) are synthesized with codon optimization for expression in Escherichia coli. The genes are then cloned into an appropriate expression vector, such as pET-28a(+) for N-terminal His-tagging.

  • Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

  • Protein Purification:

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Desalt and concentrate the purified protein using ultrafiltration for use in enzyme assays.

In Vitro Enzyme Assays

4.2.1. Flavone Synthase II (FNSII) Assay

Objective: To determine the activity of FNSII in converting flavanones to flavones.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 100 µM Naringenin (substrate)

    • 1.5 mM NADPH

    • Purified FNSII enzyme (1-5 µg)

    • Total volume: 200 µL

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of methanol.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC-UV to detect and quantify the product, apigenin.

4.2.2. Flavonoid-7-O-glucuronosyltransferase (F7GAT) Assay

Objective: To determine the activity of F7GAT in glucuronidating the 7-hydroxyl group of scutellarein.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 50 µM Scutellarein (substrate)

    • 2 mM UDP-glucuronic acid (UDPGA)

    • Purified F7GAT enzyme (1-5 µg)

    • Total volume: 100 µL

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture and analyze the supernatant by HPLC-UV or LC-MS to detect and quantify the product, scutellarin.

HPLC Analysis of Scutellarin and its Glycosides

Objective: To separate and quantify scutellarin and its glycosylated derivatives.

Protocol:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient program would be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the absorbance at a wavelength of approximately 335 nm.

  • Quantification: Create a calibration curve using standards of scutellarin and, if available, its glycosylated derivatives to quantify the compounds in the samples based on their peak areas.[7]

Visualizations

Biosynthesis Pathway of this compound

Scutellarin_Biosynthesis L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_Acid Cinnamic Acid C4H C4H Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid FourCL 4CL p_Coumaric_Acid->FourCL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin (2S)-Naringenin FNSII FNSII Naringenin->FNSII Apigenin Apigenin F6H F6H Apigenin->F6H Scutellarein Scutellarein F7GAT F7GAT Scutellarein->F7GAT UDPGA1 UDP-Glucuronic Acid UDPGA1->F7GAT Scutellarin Scutellarin (Scutellarein-7-O-glucuronide) UGT Glucuronosyl- transferase (putative) Scutellarin->UGT UDPGA2 UDP-Glucuronic Acid UDPGA2->UGT Final_Product This compound PAL->Cinnamic_Acid C4H->p_Coumaric_Acid FourCL->p_Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin FNSII->Apigenin F6H->Scutellarein F7GAT->Scutellarin UGT->Final_Product Enzyme_Workflow start Start: Target Gene Identification cloning Gene Synthesis & Cloning into Expression Vector start->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) expression->purification assay In Vitro Enzyme Assay (Substrate + Cofactors + Enzyme) purification->assay analysis Product Analysis (HPLC / LC-MS) assay->analysis kinetics Kinetic Parameter Determination (K_m, k_cat) analysis->kinetics end End: Enzyme Characterized kinetics->end

References

Spectroscopic and Biological Insights into Scutellarin-7-diglucosidic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Scutellarin-7-diglucosidic acid, a naturally occurring flavone. While direct access to raw numerical data from commercial suppliers' spectroscopic analyses was not publicly available at the time of this writing, this document outlines the expected data presentation, detailed experimental protocols for the characterization of such compounds, and relevant biological context to facilitate further research and development.

This compound is a flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1] Its molecular formula is C₂₇H₂₆O₁₈ and it has a molecular weight of 638.48 g/mol .[1][2] The compound is identified by the CAS number 150641-65-9.[2][]

Spectroscopic Data

Quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and verification of natural products like this compound. While the specific data sheets from commercial sources were not accessible, the following tables are structured to present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: ¹³C NMR (Carbon-13 NMR) Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Fragment Ions (m/z)Assignment
Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in the analysis of flavonoid glycosides.[4][5][6]

Isolation of this compound

A general procedure for the isolation of flavonoid glycosides from plant material involves solvent extraction, followed by chromatographic separation. For this compound from Perilla ocimoides, a typical protocol would be:

  • Extraction: Dried and powdered leaves of Perilla ocimoides are extracted with a suitable solvent, such as a methanol/water mixture.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly employed.

  • Purification: Fractions containing the target compound are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is used.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Data Acquisition:

    • ¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the chemical shifts of the carbon atoms in the molecule.

    • 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS)
  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is typically used for the analysis of flavonoid glycosides.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is a common technique for flavonoid glycosides, and can be run in both positive and negative ion modes.

    • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions, which provide valuable information about the structure of the molecule, including the nature and position of the glycosidic linkages.

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, the closely related compound, Scutellarin, has been shown to exhibit significant biological activity. Scutellarin is known to inhibit key inflammatory and cancer-related signaling pathways. Understanding these pathways provides a valuable framework for investigating the potential therapeutic applications of this compound.

The following diagram illustrates a generalized workflow for investigating the inhibitory effects of a compound like Scutellarin on a cellular signaling pathway.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Seeding Seed Cells (e.g., Cancer Cell Line) Control_Group Control (Vehicle) Cell_Seeding->Control_Group Compound_Treatment Treat with this compound Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction Control_Group->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Signaling_Pathway_Analysis Analyze Key Signaling Proteins (e.g., p-STAT3, p-Akt, NF-κB) Western_Blot->Signaling_Pathway_Analysis Data_Interpretation Data Interpretation & Conclusion Signaling_Pathway_Analysis->Data_Interpretation

Caption: Workflow for Investigating Signaling Pathway Inhibition.

This guide serves as a foundational resource for professionals engaged in the research and development of flavonoid-based therapeutics. While the specific spectroscopic data for this compound remains to be fully publicly disclosed, the provided protocols and biological context offer a robust starting point for further investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin-7-diglucosidic acid, a flavonoid glycoside, is a natural product isolated from the leaves of Perilla frutescens (L.) Britt., commonly known as perilla or shiso. This in-depth technical guide provides a comprehensive overview of its chemical identity, related compounds, potential biological activities, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

This compound is a complex flavonoid. Its core structure is the aglycone scutellarein, a flavone, which is glycosidically linked to two glucuronic acid moieties at the 7-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 150641-65-9[]
Molecular Formula C27H26O18
Molecular Weight 638.48 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[]
Common Synonyms Scutellarein-7-O-diglucoside

Related Compounds

This compound belongs to a class of flavonoids characterized by the scutellarein aglycone. Several structurally related compounds are found in Perilla frutescens and other plant sources. Understanding these related compounds is crucial for comparative studies and for understanding structure-activity relationships.

Table 2: Structurally and Functionally Related Compounds

CompoundAglyconeGlycosidic Moiety at C-7Natural Source (Examples)Key Biological Activities (Reported)
Scutellarin Scutellareinβ-D-glucuronideScutellaria barbata, Erigeron breviscapusAnti-inflammatory, neuroprotective, cardioprotective, anticancer[2][3][4]
Scutellarein-7-O-glucoside Scutellareinβ-D-glucoseScutellaria speciesAntioxidant, anti-inflammatory[5]
Luteolin-7-O-diglucuronide Luteolindi-glucuronidePerilla frutescensAnti-inflammatory (NF-κB inhibition)[6]
Apigenin-7-O-diglucuronide Apigenindi-glucuronidePerilla frutescensAnti-inflammatory (NF-κB inhibition)[6]
Scutellarein --Aglycone of various glycosidesAntioxidant, anti-inflammatory, anticancer[7]

Potential Biological Activities and Signaling Pathways

Direct experimental studies on the biological activity of this compound are limited. However, based on the known activities of its constituent parts (scutellarein) and closely related flavonoid diglycosides found in Perilla frutescens, its potential pharmacological effects can be inferred. The primary anticipated activity is anti-inflammatory, likely mediated through the inhibition of the NF-κB signaling pathway.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

Studies on other flavonoid diglucuronides isolated from Perilla frutescens, such as luteolin-7-O-diglucuronide and apigenin-7-O-diglucuronide, have demonstrated anti-inflammatory effects by suppressing the NF-κB pathway[6]. The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may inhibit one or more steps in this pathway, thereby reducing the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB_p50_p65 NF-κB (p50/p65) IkB->NF_kB_p50_p65 Inhibition IkB_P P-IκB IkB->IkB_P NF_kB_Active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Degradation NF_kB_Nuclear NF-κB NF_kB_Active->NF_kB_Nuclear Translocation Hypothetical_Inhibition This compound (Hypothesized Inhibition) Hypothetical_Inhibition->IKK_Complex Potential Inhibition DNA DNA NF_kB_Nuclear->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Extraction_Workflow Start Dried Perilla frutescens Leaves Extraction Extraction with Aqueous Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Chromatography Column Chromatography (e.g., Macroporous Resin, Sephadex) Concentration->Chromatography Purification Preparative HPLC Chromatography->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification End Pure this compound Identification->End

References

An In-depth Technical Guide to the Therapeutic Potential of Scutellarin

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: This technical guide focuses primarily on the therapeutic effects of Scutellarin . The user's original query specified Scutellarin-7-diglucosidic acid . It is crucial to understand that while these compounds are structurally related, the vast majority of available scientific literature and pre-clinical data pertains to Scutellarin. Scutellarin is the 7-O-glucuronide of scutellarein, whereas this compound contains two glucose moieties. Due to the limited specific research on this compound, this guide will comprehensively cover the significant findings on Scutellarin, which is considered the major active form and is extensively studied. This approach provides a robust foundation for understanding the potential therapeutic applications of this class of flavonoids.

Abstract

Scutellarin, a flavonoid glycoside primarily isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its therapeutic potential across a spectrum of diseases, including inflammatory disorders, neurodegenerative diseases, cardiovascular conditions, and various cancers. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2. This technical guide provides a comprehensive overview of the current state of research on Scutellarin, with a focus on its therapeutic effects, underlying mechanisms, and relevant experimental data. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Therapeutic Effects of Scutellarin

Scutellarin exhibits a broad range of therapeutic effects, which are summarized below.

Anti-inflammatory Effects

Scutellarin has demonstrated potent anti-inflammatory properties in various preclinical models. It effectively suppresses the production of pro-inflammatory mediators and cytokines.[1][2][3] The primary mechanisms involve the inhibition of key inflammatory signaling pathways.[1][4]

Neuroprotective Effects

A substantial body of evidence supports the neuroprotective potential of Scutellarin.[3][5][6] It has been shown to be effective in models of cerebral ischemia/reperfusion injury by reducing infarct volume and improving neurological outcomes.[7][8] Its neuroprotective actions are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.[6][9]

Cardiovascular Protective Effects

Scutellarin exerts protective effects on the cardiovascular system.[5][10] It has been shown to protect against myocardial ischemia-reperfusion injury, reduce myocardial fibrosis, and protect vascular endothelial function.[5] The underlying mechanisms include the modulation of signaling pathways that regulate inflammation, oxidative stress, and apoptosis in the cardiovascular system.[4][5]

Anticancer Effects

Scutellarin has emerged as a potential anticancer agent, demonstrating inhibitory effects on various cancer cell types.[11][12][13] It can induce apoptosis, inhibit cell proliferation and invasion, and arrest the cell cycle in cancer cells.[11][14] These effects are mediated through the regulation of multiple signaling pathways involved in cancer progression.[11][12]

Quantitative Data on the Bioactivities of Scutellarin

The following tables summarize the quantitative data from various preclinical studies on Scutellarin.

Table 1: In Vitro Anti-inflammatory and Neuroprotective Effects of Scutellarin

Cell LineModelTreatmentConcentration/DoseKey FindingsReference
BV-2 microgliaLPS-induced inflammationScutellarinNot specifiedInhibited production of NO, TNF-α, IL-1β, and ROS[9]
Primary cortical neuronsOxygen-glucose deprivation (OGD)Scutellarin25, 50, 100 μMProtected neurons, decreased apoptosis, and inhibited ROS generation[7]
Human aortic endothelial cells (HAECs)Angiotensin II-induced apoptosisScutellarinNot specifiedInhibited ROS generation and apoptosis[4]

Table 2: In Vivo Neuroprotective and Cardiovascular Effects of Scutellarin

Animal ModelDisease ModelDosageRoute of AdministrationKey FindingsReference
RatsMiddle Cerebral Artery Occlusion (MCAO)20 and 60 mg/kgIntraperitoneal injectionImproved neurological score and diminished brain infarct volume[7]
RatsMyocardial Ischemia Reperfusion (MIR)45 and 90 mg/kgIntravenousSignificantly reduced ischemic size and restored endothelium-dependent vasodilation[1]
RatsAcute ischemic injury6 mg/kg and 12 mg/kgTail vein injectionReduced brain infarct size by 25.63% and 26.95% respectively[15]

Table 3: Anticancer Effects of Scutellarin (IC50 Values)

Cell LineCancer TypeIC50 ValueReference
SF-295Glioblastoma92.556 μg/mL[16]
U251Glioblastoma273.567 μg/mL[16]
M059KGlioblastoma278.557 μg/mL[16]
HCT116Colon Cancer> 100 μM (sensitizing agent)[10]
MCF-7Breast Cancer40-120 μM (induced apoptosis)[17]
PC-9 and H1975Non-small cell lung cancerDose-dependent inhibition (5-160 μM)[13]
U251 and LN229Glioma267.4 μM and 286.1 μM[18]

Mechanisms of Action and Signaling Pathways

Scutellarin's therapeutic effects are mediated through its interaction with a complex network of cellular signaling pathways.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scutellarin has been consistently shown to inhibit the activation of the NF-κB pathway.[1][4][19] It achieves this by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[20] This leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_inhibition Inhibition by Scutellarin cluster_downstream Downstream Effects Stimulus Inflammatory Stimuli IKK IKK Activation Stimulus->IKK Scutellarin Scutellarin Scutellarin->IKK Inhibits IkappaB IκBα Degradation IKK->IkappaB p65_translocation p65 Nuclear Translocation IkappaB->p65_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) p65_translocation->Gene_Expression

Scutellarin's Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress and inflammation. Scutellarin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, while in some contexts, it can activate the ERK pathway.[17][20][21]

MAPK_Pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascades cluster_downstream Cellular Responses Stress Cellular Stress/ Inflammatory Signals p38 p38 Stress->p38 JNK JNK Stress->JNK ERK ERK Stress->ERK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation ERK->Proliferation Scutellarin Scutellarin Scutellarin->p38 Inhibits Scutellarin->JNK Inhibits Scutellarin->ERK Modulates

Modulation of MAPK Signaling Pathways by Scutellarin.
Activation of PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Scutellarin has been demonstrated to activate the PI3K/Akt pathway, which contributes to its neuroprotective and cardioprotective effects.[15][16][22][23]

PI3K_Akt_Pathway Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Activation of the PI3K/Akt Survival Pathway by Scutellarin.
Upregulation of Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Scutellarin activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][4][21] This mechanism is central to its antioxidant and cytoprotective effects.

Nrf2_Pathway Scutellarin Scutellarin Keap1 Keap1 Scutellarin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_Enzymes Induces transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Scutellarin-mediated Activation of the Nrf2 Antioxidant Pathway.

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the therapeutic effects of Scutellarin.

In Vitro Cell-Based Assays
  • Cell Lines: A variety of cell lines are used depending on the therapeutic area of interest. Common examples include:

    • Inflammation: RAW 264.7 (murine macrophages), BV-2 (murine microglia)[9][20]

    • Neuroprotection: PC12 (rat pheochromocytoma), primary cortical neurons[7][22]

    • Cardioprotection: H9c2 (rat cardiomyocytes), human umbilical vein endothelial cells (HUVECs)[5]

    • Cancer: MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer), U251, SF-295 (glioblastoma)[10][16][17]

  • Cell Viability and Proliferation Assays:

    • MTT/XTT Assay: To assess cell viability, cells are typically seeded in 96-well plates and treated with various concentrations of Scutellarin for specified durations (e.g., 24, 48, 72 hours). MTT or XTT reagent is then added, and the absorbance is measured to determine the percentage of viable cells.[13][17]

    • Colony Formation Assay: To evaluate long-term proliferative capacity, cells are seeded at a low density and treated with Scutellarin. After a period of incubation (e.g., 1-2 weeks), the colonies are fixed, stained (e.g., with crystal violet), and counted.[17]

  • Apoptosis Assays:

    • Annexin V/PI Staining: Apoptosis is commonly quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[17]

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis, often visualized by fluorescence microscopy.[10][15]

  • Western Blot Analysis:

    • Protocol Overview: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-p38, Akt, Nrf2, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20][24]

In Vivo Animal Models
  • Animal Models:

    • Cerebral Ischemia: The Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is widely used to mimic ischemic stroke.[7][15]

    • Myocardial Infarction: Ligation of the left anterior descending coronary artery in rats is a common model for myocardial infarction.[1]

    • Cancer Xenografts: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice) to form tumors.[14][16]

  • Drug Administration:

    • Scutellarin is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via various routes, including intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. Dosages vary depending on the model and study design but often range from 10 to 100 mg/kg.[1][7][15]

  • Endpoint Analysis:

    • Infarct Size Measurement: In stroke and myocardial infarction models, the brain or heart tissue is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.[7][15]

    • Histological Analysis: Tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology or with specific markers for immunohistochemistry to assess protein expression and localization.[15]

    • Behavioral Tests: In neurological models, functional outcomes are assessed using tests such as the neurological deficit score.[7][8]

Conclusion and Future Directions

Scutellarin has demonstrated a remarkable range of therapeutic effects in preclinical studies, positioning it as a promising candidate for the development of novel therapies for a variety of diseases. Its ability to modulate multiple key signaling pathways underscores its potential to address complex disease pathologies. However, challenges remain, particularly concerning its low bioavailability.[3] Future research should focus on developing novel drug delivery systems and formulations to enhance its pharmacokinetic profile. Furthermore, while the mechanisms of action of Scutellarin are being elucidated, further studies are needed to fully understand its molecular targets and to translate the promising preclinical findings into clinical applications. The structural and functional relationship between Scutellarin and its related compounds, such as this compound, also warrants further investigation to explore their comparative therapeutic potential.

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Scutellarin-7-diglucosidic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scutellarin-7-diglucosidic acid is a flavone naturally occurring in plants such as Perilla ocimoides. For the purpose of quality control, pharmacokinetic studies, and formulation development, a reliable and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound. This document provides a detailed application note and protocol for the HPLC analysis of this compound. The methodologies presented are based on established principles for the analysis of structurally related flavonoids, such as scutellarin, and serve as a comprehensive guide for method development and validation.

I. HPLC Method Parameters

A reversed-phase HPLC method is proposed for the analysis of this compound. The following table summarizes the recommended starting conditions, which may require further optimization for specific matrices.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.2% Formic Acid (or Phosphoric Acid to pH 2.5)
Gradient Optimized based on scouting runs (e.g., starting with 10-20% A)
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 45 °C
Detection Wavelength To be determined by UV-Vis scan (a starting point is ~235-280 nm)
Injection Volume 10 - 20 µL
Internal Standard Rutin or a structurally similar and stable compound

II. Method Validation Summary

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance characteristics expected from a validated HPLC method for a flavonoid compound, based on literature for related analytes.

Table 2: Summary of Method Validation Parameters (Based on Scutellarin Data)

ParameterTypical Performance
Linearity (R²) > 0.999
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.3 µg/mL
Precision (%RSD) < 2% for intra-day and inter-day
Accuracy (Recovery %) 95% - 105%
Robustness Unaffected by minor changes in pH, flow rate, and mobile phase composition

III. Experimental Protocols

A. Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade Acetonitrile.

    • Prepare Mobile Phase B: Add 2 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Degas both mobile phases using a sonicator or vacuum filtration.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase). Sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Plant Extracts: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample matrix. The final extract should be dissolved in the mobile phase.

    • Plasma Samples: Perform protein precipitation followed by liquid-liquid extraction or SPE.[1]

    • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.

B. HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 45 °C.

  • Set the detection wavelength based on the UV-Vis absorbance maximum of this compound.

  • Create a sequence table with standards, samples, and blanks.

  • Inject the prepared solutions into the HPLC system.

C. Data Analysis
  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

IV. Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup & Equilibration prep_mobile->hplc_setup prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standards prep_stock->prep_working hplc_inject Inject Samples & Standards prep_working->hplc_inject prep_sample Prepare Sample Solutions prep_sample->hplc_inject hplc_setup->hplc_inject data_integration Peak Integration hplc_inject->data_integration data_curve Calibration Curve Construction data_integration->data_curve data_quant Quantification of Analyte data_curve->data_quant

Caption: Experimental workflow for HPLC analysis.

Validation_Pathway cluster_validation Method Validation Parameters specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness stability Solution Stability robustness->stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols for the Quantitative Analysis of Scutellarin-7-diglucosidic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scutellarin-7-diglucosidic acid is a naturally occurring flavone found in plants such as Perilla ocimoides var. Crispa.[1][2] As a member of the flavonoid family, it is of interest to researchers in drug discovery and natural product chemistry for its potential biological activities. Accurate and robust quantitative analysis methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of this compound and its aglycone, Scutellarin, in various matrices, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This section details the protocol for the quantification of Scutellarin, the aglycone of this compound, which can be adapted for the analysis of the glycosylated form.

Protocol: HPLC-UV Method for Scutellarin Quantification in Plasma

This method is suitable for pharmacokinetic studies in biological matrices like rabbit plasma.

1. Chromatographic Conditions:

  • Column: Diamonsil™ C18 (4.6 mm x 250 mm, 5 µm)[3]

  • Mobile Phase: Methanol: 0.02 mol/L Phosphate Buffer (pH 3.0, adjusted with phosphoric acid): Acetonitrile (65:35:10, v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection Wavelength: 334 nm[3]

2. Sample Preparation (Plasma):

  • Utilize Solid Phase Extraction (SPE) for plasma sample cleanup.

  • Detailed SPE protocols can be adapted from established methods for flavonoid extraction from plasma.

3. Method Validation Parameters:

  • Linearity: A linear range of 0.02-10.0 mg/L was established for scutellarin in plasma.[4]

  • Recovery: The method recovery was reported to be between 96.15% and 99.31%.[4]

  • Precision: The within-day and between-day Relative Standard Deviations (RSDs) were all below 10%.[4]

Experimental Workflow for HPLC-UV Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis plasma Plasma Sample spe Solid Phase Extraction (SPE) plasma->spe Load extract Cleaned Extract spe->extract Elute hplc HPLC System (C18 Column) extract->hplc Inject detector UV Detector (334 nm) hplc->detector chromatogram Chromatogram detector->chromatogram quantification Quantification (Peak Area) chromatogram->quantification

Caption: Workflow for HPLC-UV quantification.

II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of metabolites in complex biological matrices like plasma and urine.

Protocol: LC-MS/MS Method for Scutellarin Quantification in Plant Extracts

This protocol is designed for the quantification of scutellarin in Erigeron breviscapus extracts and can be adapted for other plant matrices.

1. Extraction from Plant Material:

  • Perform a suitable extraction method, such as maceration or sonication, using a solvent like methanol or ethanol.

2. LC-MS/MS Conditions:

  • Ionization Mode: Negative Ion Mode[5]

  • Interface: Turboionspray[5]

  • Interface Temperature: 350°C (to overcome ion suppression)[5]

  • Sample Dilution: 1000-fold dilution of the extract is recommended to minimize matrix effects.[5]

3. Method Performance:

  • Linearity: The calibration curve for scutellarin showed excellent linearity over a wide concentration range of 0.01-100 µg/mL (r=0.998).[5]

  • Limit of Detection (LOD): 15 pg/mL with a 10 µL injection volume.[5]

  • Analysis Time: Approximately 4 minutes per sample.[5]

Experimental Workflow for LC-MS/MS Analysis

cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract lc Liquid Chromatography crude_extract->lc Dilute & Inject msms Tandem Mass Spectrometry (Negative Ion Mode) lc->msms mrm MRM Data msms->mrm quant Quantification mrm->quant

Caption: Workflow for LC-MS/MS quantification.

III. Quantitative Data Summary

The following tables summarize the quantitative data for Scutellarin based on the described methods. These values can serve as a reference for method development for this compound.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValueReference
Column Diamonsil™ C18 (4.6 mm x 250 mm, 5 µm)[3]
Mobile Phase Methanol:Phosphate Buffer:Acetonitrile (65:35:10)[3]
Flow Rate 1.0 mL/min[3]
Detection 334 nm[3]
Linear Range 0.02 - 10.0 mg/L[4]
Recovery 96.15% - 99.31%[4]
Precision (RSD) < 10%[4]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Ionization Negative Ion Mode[5]
Linear Range 0.01 - 100 µg/mL[5]
LOD 15 pg/mL[5]
Analysis Time 4 min/sample[5]

Table 3: Pharmacokinetic Parameters of Scutellarin in Rabbits (Intravenous Administration)

ParameterValueReference
t1/2α 1.29 ± 0.53 min[3]
t1/2β 10.40 ± 1.97 min[3]
Vc 148.1 ± 118.6 mL[3]
CL 57.5 ± 31.7 mL/min[3]

IV. Metabolism and Potential Signaling Pathways

In humans, orally administered scutellarin is metabolized to scutellarein 6-O-beta-D-glucuronide.[6] The plasma concentrations of scutellarin itself are often very low, while its metabolites can be present at higher concentrations.[6] This suggests that after oral administration, this compound would likely undergo hydrolysis to its aglycone, scutellarin, by gut microbiota, followed by absorption and subsequent metabolism, primarily through glucuronidation.

Hypothesized Metabolic Pathway

SDG This compound (Oral Administration) Intestine Intestinal Lumen SDG->Intestine Microbiota Gut Microbiota (Hydrolysis) Intestine->Microbiota Scutellarin Scutellarin (Aglycone) Microbiota->Scutellarin Absorption Intestinal Absorption Scutellarin->Absorption Liver Liver Metabolism (Glucuronidation) Absorption->Liver Metabolite Scutellarein Glucuronides Liver->Metabolite Circulation Systemic Circulation Metabolite->Circulation

Caption: Hypothesized metabolic fate of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Scutellarin-7-diglucosidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of Scutellarin-7-diglucosidic acid, a flavone naturally occurring in plants such as Perilla ocimoides var. Crispa. The protocols focus on two widely used spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. This compound, as a flavonoid, is presumed to possess antioxidant properties. These assays are fundamental in screening and characterizing the antioxidant potential of such compounds.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The ABTS assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. The extent of decolorization in both assays is proportional to the antioxidant's concentration.

Data Presentation

CompoundAssayIC50 (µg/mL)IC50 (µM)Positive Control (e.g., Ascorbic Acid) IC50Reference
This compoundDPPHData not availableData not availableInsert Value
This compoundABTSData not availableData not availableInsert Value

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

b. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store this solution in the dark at 4°C. Before use, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Sample Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration.

  • Sample Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol to cover a range of concentrations.

  • Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner as the sample.

c. Assay Procedure:

  • Add a specific volume (e.g., 100 µL) of the diluted DPPH working solution to each well of a 96-well microplate.

  • Add an equal volume (e.g., 100 µL) of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

d. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the sample or positive control.

e. Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that results in 50% scavenging is the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol is a generalized procedure and may require optimization.

a. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

b. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals. This solution is stable for several days when stored in the dark at 4°C.

  • Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Stock Solution and Dilutions: Prepare as described for the DPPH assay.

  • Positive Control: Prepare as described for the DPPH assay.

c. Assay Procedure:

  • Add a large volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well of a 96-well microplate.

  • Add a small volume (e.g., 10 µL) of the different concentrations of this compound, positive control, or the solvent (as a blank) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

d. Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the diluted ABTS•+ solution with the solvent.

  • A_sample is the absorbance of the diluted ABTS•+ solution with the sample or positive control.

e. Determination of IC50:

The IC50 value is determined in the same manner as for the DPPH assay.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow prep Prepare Solutions - DPPH Working Solution - Sample Dilutions - Positive Control plate Plate Addition - 100 µL DPPH Solution - 100 µL Sample/Control/Blank prep->plate incubate Incubate (Dark, Room Temp, 30 min) plate->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate - % Scavenging Activity - IC50 Value read->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Solution - Mix ABTS (7 mM) &  K₂S₂O₈ (2.45 mM) - Incubate 12-16h in dark prep_solutions Prepare Other Solutions - Dilute ABTS•+ to Abs ~0.7 - Sample Dilutions - Positive Control prep_abts->prep_solutions plate Plate Addition - 190 µL Diluted ABTS•+ - 10 µL Sample/Control/Blank prep_solutions->plate incubate Incubate (Room Temp, 6 min) plate->incubate read Measure Absorbance (734 nm) incubate->read calculate Calculate - % Scavenging Activity - IC50 Value read->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Application Notes and Protocols for Scutellarin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A udience: Researchers, scientists, and drug development professionals.

Note on Scutellarin-7-diglucosidic acid: Information specifically pertaining to this compound in cell-based assays is limited in current scientific literature. The following protocols and data are based on its aglycone, Scutellarin , a widely studied flavonoid. It is anticipated that the general mechanisms and assay principles will be similar. However, researchers should consider potential differences in solubility, cell permeability, and effective concentrations. Optimization of the provided protocols for this compound is highly recommended.

Introduction

Scutellarin is a flavonoid glycoside with a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[1][2][3] These properties make it a compound of significant interest in drug discovery and development. This document provides detailed protocols for key cell-based assays to investigate the biological activities of Scutellarin and offers a framework for studying related compounds like this compound.

Data Presentation: Quantitative Data for Scutellarin in Cell-Based Assays

The following table summarizes the effective concentrations and observed effects of Scutellarin in various cell lines and assays.

Cell LineAssay TypeScutellarin ConcentrationTreatment DurationObserved EffectReference
MCF-7 (Breast Cancer)CCK-8 Cell Viability40-120 µM24, 48, 72 hDose- and time-dependent inhibition of cell proliferation.[4][4]
MCF-7 (Breast Cancer)Flow Cytometry (Apoptosis)40-120 µM24 hIncreased apoptosis from 7.8% (control) to 23.9% (120 µM).[4][4]
HCT116 (Colon Cancer)Caspase-6 Activity Assay100 µM24 hEnhanced 5-FU-elicited caspase-6 activation (13.2-fold vs. 6.5-fold with 5-FU alone).[5][5]
H9c2 (Cardiomyocytes)CCK-8 Cell Viability (Hypoxia/Reoxygenation)25, 50, 100 µmol/l48 hSignificantly increased cell viability at 50 and 100 µmol/l.[6][6]
HL-7702 (Hepatocytes)DCFH-DA (ROS Detection)Not specifiedNot specifiedMitigated the induction of ROS production in H/R-stimulated cells.[3][3]
BV-2 (Microglia)Western Blot (p-NF-κB)Not specifiedNot specifiedSignificantly decreased p-NF-κB protein expression.[2][2]
PC12 (Neuronal-like)Western Blot (p-PI3K, p-AKT)Not specified3 daysAugmented the phosphorylation states of PI3K and AKT.[7][7]
mIMCD-3 (Kidney Cells)MTT Assay20 µMNot specifiedShowed the highest optical density values, indicating a beneficial effect on cell proliferation.[8][8]
A549 (Lung Cancer)Flow Cytometry (Apoptosis)Not specified12, 24, 48 hSignificantly increased apoptosis.[9][9]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is for determining the effect of Scutellarin on cell proliferation and cytotoxicity.

Materials:

  • Target cells (e.g., MCF-7, H9c2)

  • Complete culture medium

  • Scutellarin (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[4]

  • Prepare serial dilutions of Scutellarin in complete culture medium from the stock solution.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of Scutellarin (e.g., 0, 25, 50, 100 µM) to the wells.[6] Include a vehicle control (medium with the same concentration of DMSO as the highest Scutellarin concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[4]

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]

  • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (TUNEL Staining)

This protocol is for detecting DNA fragmentation associated with late-stage apoptosis.[10][11]

Materials:

  • Cells grown on coverslips or chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., Br-dUTP), typically from a kit (e.g., In Situ Cell Death Detection Kit).[5]

  • Antibody against the label (e.g., anti-BrdU-FITC)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or chamber slides and treat with Scutellarin as desired.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash twice with PBS.

  • Incubate with permeabilization solution for 2 minutes on ice.

  • Wash twice with PBS.

  • Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash three times with PBS.

  • If using an indirect method, incubate with the fluorescently labeled antibody for 30 minutes at 37°C.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[3]

Materials:

  • Target cells

  • Complete culture medium

  • Scutellarin

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate) stock solution

  • Serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate or on coverslips and treat with Scutellarin.

  • After treatment, remove the medium and wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.[3]

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.[3]

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the protein expression levels of key components of signaling pathways, such as PI3K/Akt and NF-κB.[2][7]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.

  • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 96-well plate) adhesion 2. Overnight Incubation (Adhesion) cell_culture->adhesion treatment 3. Scutellarin Treatment (Varying Concentrations & Durations) adhesion->treatment reagent 4. Add Assay Reagent (e.g., MTT, CCK-8, DCFH-DA) treatment->reagent incubation 5. Incubation reagent->incubation measurement 6. Measurement (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis 7. Data Analysis (Normalization & Quantification) measurement->data_analysis

Caption: Experimental workflow for a typical cell-based assay with Scutellarin.

G Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K Activates AKT Akt PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Scutellarin-mediated activation of the PI3K/Akt signaling pathway.

G cluster_input Input cluster_pathway Signaling Pathway Modulation cluster_outcome Cellular Outcomes Scutellarin Scutellarin Treatment PI3K_Akt_Activation PI3K/Akt Pathway Activation Scutellarin->PI3K_Akt_Activation NFkB_Inhibition NF-κB Pathway Inhibition Scutellarin->NFkB_Inhibition Apoptosis Increased Apoptosis (in cancer cells) PI3K_Akt_Activation->Apoptosis Cell_Survival Increased Cell Survival (in neuroprotection) PI3K_Akt_Activation->Cell_Survival Inflammation Decreased Inflammation NFkB_Inhibition->Inflammation

Caption: Logical relationship of Scutellarin treatment and cellular outcomes.

References

In Vivo Application Notes and Protocols for Scutellarin (Scutellarein-7-O-glucuronide) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of Scutellarin, a flavonoid glucuronide, in various animal models. This document summarizes key pharmacokinetic data, details established experimental protocols for inducing and treating disease models, and illustrates the underlying signaling pathways.

Pharmacokinetic Profile of Scutellarin in Rodents

Scutellarin, also known as scutellarein-7-O-glucuronide, exhibits a complex pharmacokinetic profile characterized by low oral bioavailability.[1][2] Following oral administration in rats, scutellarin is largely hydrolyzed to its aglycone, scutellarein, in the gastrointestinal tract.[1][2] The aglycone is then absorbed and extensively metabolized in the intestinal wall and liver.[1] Intravenous or intraperitoneal administration results in more direct systemic exposure.[3]

Table 1: Pharmacokinetic Parameters of Scutellarin in Rats

Administration RouteDose (mg/kg)CmaxTmaxAUCAbsolute Bioavailability (%)Reference
Oral34-1.0 h (first peak), 5.0 h (second peak)-2.20
Oral400Gender differences observedDouble peaksGender differences observedExtremely low[2]
Intraperitoneal-----[3]
Oral (Breviscapine)---10.67 ± 4.78-[3]

Note: '-' indicates data not specified in the cited source. Pharmacokinetic parameters can vary significantly based on the animal strain, sex, and formulation.

Therapeutic Applications and Experimental Protocols

Scutellarin has demonstrated significant therapeutic potential in animal models of cardiovascular and inflammatory diseases.[4][5][6][7][8][9] Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis.[6][9]

Cardioprotective Effects

Scutellarin has been shown to protect against myocardial ischemia-reperfusion injury and diabetic cardiomyopathy in rodent models.[8][10] Its cardioprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[6][8]

Experimental Protocol: Induction of Diabetic Cardiomyopathy in Mice

  • Animal Model: Male C57BL/6J mice.

  • Induction:

    • Feed a high-fat diet (HFD) for 4 weeks.

    • Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg body weight.[10]

  • Treatment:

    • Administer Scutellarin (10 or 20 mg/kg/day) for 6 weeks.[10]

  • Efficacy Endpoints:

    • Assessment of cardiac function (e.g., echocardiography).

    • Histopathological examination of cardiac tissue for fibrosis and cellular damage.

    • Measurement of biochemical markers of cardiac injury (e.g., CK-MB, LDH).

    • Evaluation of markers for oxidative stress, inflammation, and apoptosis in cardiac tissue.[10]

Anti-inflammatory Effects

Scutellarin exhibits potent anti-inflammatory activity in various animal models.[2][11] It has been shown to be effective in models of osteoarthritis and alcohol-induced intestinal injury.[11]

Experimental Protocol: Acetic Acid-Induced Vascular Permeability in Mice

  • Animal Model: Kunming mice.

  • Procedure:

    • Administer Scutellarin or a control substance to the mice.

    • After a set period, inject 0.6% acetic acid intraperitoneally.

    • Immediately after the acetic acid injection, administer Evans blue dye intravenously.

    • After a specified time, sacrifice the animals and collect the peritoneal fluid.

  • Efficacy Endpoint:

    • Measure the concentration of Evans blue in the peritoneal fluid to quantify vascular permeability.

Key Signaling Pathways

The therapeutic effects of Scutellarin are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Scutellarin_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_apoptosis Apoptosis Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines promotes transcription IKK->NFkB activates IkB IκB IKK->IkB inhibits IkB->NFkB Nrf2 Nrf2 ARE ARE Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Bax Bax Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2 Bcl-2 Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis Scutellarin Scutellarin Scutellarin->IKK inhibits Scutellarin->Keap1 inhibits Scutellarin->Bax inhibits Scutellarin->Bcl2 activates

Caption: Key signaling pathways modulated by Scutellarin.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the in vivo efficacy of Scutellarin involves several key stages, from disease model induction to data analysis.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection and Analysis animal_model Animal Model Selection (e.g., Rats, Mice) acclimatization Acclimatization animal_model->acclimatization randomization Randomization into Groups acclimatization->randomization disease_induction Disease Model Induction (e.g., HFD/STZ, Acetic Acid) randomization->disease_induction treatment Treatment with Scutellarin (Different Doses and Routes) disease_induction->treatment monitoring Monitoring of Animals (e.g., Body Weight, Clinical Signs) treatment->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection biochemical_analysis Biochemical Analysis (e.g., ELISA, Western Blot) sample_collection->biochemical_analysis histopathology Histopathological Examination sample_collection->histopathology data_analysis Statistical Data Analysis biochemical_analysis->data_analysis histopathology->data_analysis

Caption: General experimental workflow for in vivo studies.

Logical Relationship of Scutellarin's Metabolism and Action

The in vivo activity of Scutellarin is a multi-step process that begins with its administration and metabolism, leading to the modulation of downstream cellular targets.

logical_relationship cluster_intake Administration and Metabolism cluster_action Mechanism of Action cluster_outcome Therapeutic Outcome oral_admin Oral Administration of Scutellarin hydrolysis Hydrolysis to Scutellarein (in Intestine) oral_admin->hydrolysis absorption Absorption of Scutellarein hydrolysis->absorption metabolism First-Pass Metabolism (Intestinal Wall and Liver) absorption->metabolism target_modulation Modulation of Signaling Pathways (NF-κB, Nrf2, etc.) metabolism->target_modulation cellular_effects Cellular Effects target_modulation->cellular_effects therapeutic_effects Therapeutic Effects (Anti-inflammatory, Cardioprotective) cellular_effects->therapeutic_effects

Caption: Logical flow from administration to therapeutic effect.

References

Application Notes and Protocols: Mechanism of Action of Scutellarin in Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scutellarin is a flavonoid glucuronide that is a primary active component of Erigeron breviscapus and is also found in Scutellaria barbata.[1] It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory activities.[1][2] These properties make Scutellarin a promising therapeutic candidate for a variety of chronic diseases, such as cardiovascular diseases, cerebrovascular diseases, neurodegenerative disorders, and metabolic diseases.[1] While Scutellarin has been extensively studied, there is limited specific information available for Scutellarin-7-diglucosidic acid, a flavone isolated from Perilla ocimoides. This document will focus on the well-documented mechanism of action of Scutellarin in key signaling pathways.

Mechanism of Action in Key Signaling Pathways

Scutellarin exerts its therapeutic effects by modulating multiple signaling pathways involved in cellular processes like inflammation, oxidative stress, apoptosis, and cell proliferation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Scutellarin has been shown to activate this pathway, leading to neuroprotective and cardioprotective effects. In models of ischemic stroke, Scutellarin treatment increased the phosphorylation of PI3K and Akt.[3][4] This activation of the PI3K/Akt pathway leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and cleaved caspase-3, ultimately inhibiting neuronal apoptosis.[3][4] Furthermore, in microglia, Scutellarin-mediated activation of the PI3K/Akt/GSK3β pathway helps to alleviate neuroinflammation.[4]

PI3K_Akt_Pathway Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K pPI3K p-PI3K PI3K->pPI3K Activation Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation pPI3K->Akt Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax pAkt->Bax Caspase3 Cleaved Caspase-3 pAkt->Caspase3 GSK3b GSK3β pAkt->GSK3b Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis CellSurvival Cell Survival Apoptosis->CellSurvival pGSK3b p-GSK3β GSK3b->pGSK3b Phosphorylation Neuroinflammation Neuroinflammation pGSK3b->Neuroinflammation

Caption: Scutellarin's modulation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses. Scutellarin has been demonstrated to inhibit the activation of the NF-κB pathway.[5][6] In inflammatory conditions, Scutellarin treatment leads to a significant decrease in the phosphorylation of NF-κB p65.[4][7] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][6]

NFkB_Pathway Scutellarin Scutellarin IKK IKK Scutellarin->IKK InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatoryGenes Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Scutellarin's inhibition of the NF-κB signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of the cellular antioxidant response. Scutellarin has been shown to activate this pathway, thereby protecting against oxidative stress.[8] Treatment with Scutellarin promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1, SOD1, SOD2, and CAT.[7][8] This enhancement of the antioxidant defense system helps to mitigate cellular damage caused by reactive oxygen species (ROS).[8]

Nrf2_HO1_Pathway Scutellarin Scutellarin Keap1 Keap1 Scutellarin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress

Caption: Scutellarin's activation of the Nrf2/HO-1 antioxidant pathway.

HIPPO-YAP Signaling Pathway

The HIPPO signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is often associated with cancer. Scutellarin has been shown to inhibit the proliferation of breast cancer cells by modulating the HIPPO-YAP pathway.[9] Treatment with Scutellarin leads to an increase in the phosphorylation of Yes-associated protein (YAP), which promotes its cytoplasmic retention and degradation.[9] This prevents YAP from translocating to the nucleus and acting as a transcriptional co-activator for genes involved in cell proliferation. Consequently, this leads to the inhibition of cancer cell growth and induction of apoptosis.[9][10]

HIPPO_YAP_Pathway Scutellarin Scutellarin HIPPO_Kinase_Cascade HIPPO Kinase Cascade (MST1/2, LATS1/2) Scutellarin->HIPPO_Kinase_Cascade Apoptosis Apoptosis Scutellarin->Apoptosis YAP YAP HIPPO_Kinase_Cascade->YAP Phosphorylation pYAP p-YAP YAP->pYAP Nucleus Nucleus YAP->Nucleus Translocation Cytoplasmic_Degradation Cytoplasmic Degradation pYAP->Cytoplasmic_Degradation TEAD TEAD Nucleus->TEAD Proliferation_Genes Proliferation Genes TEAD->Proliferation_Genes Transcription Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation Cell_Proliferation->Apoptosis

Caption: Scutellarin's regulation of the HIPPO-YAP signaling pathway.

Quantitative Data

The following tables summarize the quantitative effects of Scutellarin on key protein expression levels in various experimental models.

Table 1: Effect of Scutellarin on Protein Expression in In Vitro Models

Cell LineTreatmentTarget ProteinChange in ExpressionReference
PC12Oxygen-glucose deprivation (OGD) + Scutellarinp-PI3KIncreased[3]
PC12OGD + Scutellarinp-AktIncreased[3]
PC12OGD + ScutellarinBcl-2Increased[3]
PC12OGD + ScutellarinBaxDecreased[3]
PC12OGD + ScutellarinCleaved Caspase-3Decreased[3]
BV-2 microgliaLPS + Scutellarinp-PI3KIncreased[4]
BV-2 microgliaLPS + Scutellarinp-AktIncreased[4]
BV-2 microgliaLPS + Scutellarinp-GSK3βIncreased[4]
BV-2 microgliaLPS + Scutellarinp-NF-κBDecreased[4]
BV-2 microgliaLPS + ScutellarinTNF-αDecreased[4]
BV-2 microgliaLPS + ScutellarinIL-1βDecreased[4]
Mouse ChondrocytesIL-1β + ScutellarinNrf2 (nuclear)Increased[7]
Mouse ChondrocytesIL-1β + ScutellarinHO-1Increased[7]
MCF-7Scutellarin (40, 80, 120 µM)p-YAPIncreased[9]
MCF-7Scutellarin (40, 80, 120 µM)YAPDecreased[9]

Table 2: Effect of Scutellarin on Protein Expression in In Vivo Models (MCAO Rats)

TreatmentTarget ProteinChange in ExpressionReference
Scutellarin (100 mg/kg)p-PI3KIncreased[4]
Scutellarin (100 mg/kg)p-AktIncreased[4]
Scutellarin (100 mg/kg)p-GSK3βIncreased[4]
Scutellarin (100 mg/kg)p-NF-κBDecreased[4]
Scutellarin (100 mg/kg)Bcl-2Increased[4]
Scutellarin (100 mg/kg)BaxDecreased[4]
Scutellarin (100 mg/kg)Cleaved Caspase-3Decreased[4]

Table 3: IC50 Values of Scutellarin for Cytochrome P450 Enzymes

EnzymeIC50 (µM)Microsome SourceReference
CYP2C1963.8Human liver[11]
CYP2C763.1Rat liver[11]
CYP2C7985.6Rat liver[11]
Other CYPs (1A2, 2C8, 2C9, 2D6, 3A4)> 100Human liver[11]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PC12, BV-2, MCF-7) Stimulation 2. Stimulation (e.g., OGD, LPS, IL-1β) Cell_Culture->Stimulation Treatment 3. Scutellarin Treatment (Varying concentrations and time points) Stimulation->Treatment Cell_Lysis 4. Cell Lysis and Protein Extraction Treatment->Cell_Lysis Analysis 5. Downstream Analysis Cell_Lysis->Analysis Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot Luciferase_Assay Luciferase Assay (Promoter Activity) Analysis->Luciferase_Assay qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR ELISA ELISA (Cytokine Levels) Analysis->ELISA

Caption: A general workflow for in vitro experiments with Scutellarin.

Cell Culture and Treatment
  • Cell Lines: HEK293T, PC12, BV-2, or MCF-7 cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.

  • Stimulation (if applicable): To induce a disease state, cells can be stimulated with agents like lipopolysaccharide (LPS) for inflammation models or subjected to oxygen-glucose deprivation (OGD) for ischemia models.

  • Scutellarin Treatment: Scutellarin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells for a specified duration.

Western Blot Analysis

This protocol is used to determine the expression levels of specific proteins.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Nrf2, YAP) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control like β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

  • Transfection: HEK293T cells are seeded in a 96-well plate. The next day, cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[12][13]

  • Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with various concentrations of Scutellarin for a specified time, followed by stimulation with an NF-κB activator like TNF-α (e.g., 20 ng/mL) for 6-8 hours.[5][14]

  • Cell Lysis: The medium is removed, and cells are washed with PBS before adding passive lysis buffer.[5]

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.[13]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized values represent the NF-κB transcriptional activity.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a common animal model for studying ischemic stroke.

  • Animals: Adult male Sprague-Dawley rats are typically used.[15]

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

  • MCAO Surgery: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) to induce focal cerebral ischemia, followed by reperfusion.

  • Scutellarin Administration: Scutellarin (e.g., 100 mg/kg) is administered intraperitoneally at specific time points before or after the MCAO surgery.[4]

  • Neurological Deficit Scoring: Neurological function is assessed at various time points after surgery.

  • Tissue Collection: At the end of the experiment, the animals are euthanized, and brain tissues are collected for further analysis, such as Western blotting or immunohistochemistry.

  • Ethical Considerations: All animal experiments must be approved by an institutional animal care and use committee and conducted in accordance with ethical guidelines.[15]

References

Scutellarin-7-diglucosidic Acid: Application Notes for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on existing research for the related compound, Scutellarin (Scutellarein-7-O-glucuronide), and its aglycone, Scutellarein . Currently, there is a lack of specific anticancer research data for Scutellarin-7-diglucosidic acid. The difference in glycosylation (diglucoside vs. monoglucuronide) may influence the bioavailability, cellular uptake, and biological activity of the compound. Therefore, the information provided should be considered as a starting point for investigating the potential anticancer properties of this compound, and experimental validation is essential.

Introduction

Scutellarin is a flavonoid glycoside predominantly found in medicinal herbs such as Erigeron breviscapus and Scutellaria barbata.[1][2] Extensive research has demonstrated its potential as an anticancer agent through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[1][2][3] These notes provide a summary of the reported anticancer effects of Scutellarin and detailed protocols for its investigation, which can be adapted for the study of this compound.

Data Presentation: Anticancer Activity of Scutellarin

The following tables summarize the quantitative data on the in vitro and in vivo anticancer effects of Scutellarin across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Scutellarin

Cancer Cell LineCancer TypeAssayConcentration (µM)EffectCitation
MCF-7Breast CancerCCK-840-120Inhibition rates of 40.1% (24h), 58.7% (48h), and 70.6% (72h)[4]
HCT-116Colon CancerXTTUp to 100Did not significantly decrease cell viability alone[5]
A549 & H1975Non-Small Cell Lung CancerNot SpecifiedSensitizing concentrationPromoted ¹²⁵I-induced anti-proliferative effect[6]
KYSE30 & KYSE450Esophageal Squamous Cell CarcinomaMTTVariousDose-dependent growth inhibition[5]

Table 2: In Vivo Antitumor Activity of Scutellarin

Cancer ModelTreatmentOutcomeCitation
MCF-7 XenograftScutellarinSignificantly inhibited tumor growth[4]
A549 XenograftScutellarin + ¹²⁵IBoosted ¹²⁵I-induced tumor inhibition[6]
Naïve BCSC-derived tumorsScutellarinSignificantly reduced tumor growth and lung metastasis[2]

Signaling Pathways Modulated by Scutellarin

Scutellarin exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for Scutellarin's anticancer activity, leading to decreased cell proliferation and survival.[3][7][8]

  • NF-κB Pathway: Scutellarin can suppress the NF-κB signaling pathway, which is crucial for inflammation-associated cancers.[2][3][7]

  • MAPK Pathway: Modulation of the MAPK pathway, including ERK, is another mechanism by which Scutellarin can inhibit cancer cell growth.[3][7][8]

  • HIPPO-YAP Pathway: In breast cancer, Scutellarin has been shown to up-regulate the HIPPO-YAP signaling pathway, leading to the inhibition of cell proliferation and invasion.[3][4]

  • Wnt/β-catenin Pathway: Scutellarin can inhibit the Wnt/β-catenin pathway, which is often dysregulated in various cancers.[2][3][9]

  • JAK/STAT Pathway: Inhibition of the JAK/STAT pathway by Scutellarin has been implicated in its anticancer effects.[3][9]

  • p53 Pathway: In colorectal cancer, Scutellarin has been shown to regulate the p53 pathway, leading to apoptosis.[10]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Investigating Anticancer Effects cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry, TUNEL) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation viability->ic50 statistical_analysis Statistical Analysis apoptosis->statistical_analysis pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis xenograft Tumor Xenograft Model (e.g., Nude Mice) in_vivo_treatment Compound Administration xenograft->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement histology Immunohistochemistry tumor_measurement->histology tumor_measurement->statistical_analysis

Caption: Workflow for assessing the anticancer potential of a compound.

PI3K_Akt_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Scutellarin's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 120 µM) for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of proteins in key signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-YAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for injection (e.g., 1 x 10⁷ A549 cells in PBS)

  • This compound formulation for injection

  • Calipers

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The available evidence strongly suggests that Scutellarin is a promising natural compound for cancer therapy due to its multifaceted mechanisms of action.[1][2][3][9] The provided protocols offer a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. Future research should focus on directly assessing the efficacy and mechanisms of this specific diglucosidic derivative, as well as exploring its pharmacokinetic and pharmacodynamic properties to facilitate its potential clinical development.[9][11] Modifications to enhance its solubility and bioavailability may also be warranted.[11]

References

Application Notes and Protocols for Studying Scutellarin-7-diglucosidic acid Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin-7-diglucosidic acid is a natural flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2][3] While direct studies on the gene expression effects of this specific diglucoside are limited, the biological activities of its aglycone, Scutellarein, and the closely related glucuronide, Scutellarin, are well-documented. This document provides a framework for investigating the effects of this compound on gene expression, drawing upon the known activities of these related compounds to propose likely signaling pathways and experimental protocols.

Scutellarein and Scutellarin have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6][7][8][9][10][11] These effects are often mediated through the modulation of key signaling pathways that regulate gene expression, such as NF-κB, MAPK, and Nrf2.[4][6][8] It is hypothesized that this compound may exhibit similar biological activities through the regulation of downstream target genes.

These application notes provide detailed protocols for cell-based assays to elucidate the effects of this compound on gene expression, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Quantitative data from gene expression analysis should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages

GeneTreatment GroupConcentration (µM)Fold Change (vs. LPS Control)P-value
TNF-α Vehicle Control01.0<0.05
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue
IL-6 Vehicle Control01.0<0.05
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue
IL-1β Vehicle Control01.0<0.05
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue

Table 2: Effect of this compound on Antioxidant Gene Expression in Oxidative Stress-induced Keratinocytes

GeneTreatment GroupConcentration (µM)Fold Change (vs. H₂O₂ Control)P-value
HO-1 Vehicle Control01.0<0.05
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue
NQO1 Vehicle Control01.0<0.05
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 murine macrophages for inflammation studies, HaCaT human keratinocytes for oxidative stress).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[1] Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • For inflammation studies, pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a specified duration (e.g., 6-24 hours).

    • For oxidative stress studies, treat cells with this compound for a predetermined time before or concurrently with an oxidative stressor like hydrogen peroxide (H₂O₂).

  • Controls: Include a vehicle control (medium with the solvent used for the compound) and a positive control (stimulant alone, e.g., LPS or H₂O₂).

Protocol 2: RNA Isolation and Quality Control
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Extraction: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity: Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure no degradation has occurred.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for the target genes (e.g., TNF-α, IL-6, IL-1β, HO-1, NQO1) and a reference gene (e.g., GAPDH, β-actin).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling_Pathways cluster_0 Pro-inflammatory Signaling cluster_1 Antioxidant Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus_Inflam Nucleus NF-κB->Nucleus_Inflam Translocates to Pro-inflammatory Genes TNF-α, IL-6, IL-1β Nucleus_Inflam->Pro-inflammatory Genes Induces Transcription Scutellarin-7-diglucosidic acid_inflam This compound Scutellarin-7-diglucosidic acid_inflam->IKK Inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus_Antiox Nucleus Nrf2->Nucleus_Antiox Translocates to ARE Antioxidant Response Element Nucleus_Antiox->ARE Binds to Antioxidant Genes HO-1, NQO1 ARE->Antioxidant Genes Induces Transcription Scutellarin-7-diglucosidic acid_antiox This compound Scutellarin-7-diglucosidic acid_antiox->Keap1 Promotes Nrf2 release

Caption: Putative signaling pathways modulated by this compound.

Experimental_Workflow cluster_workflow Gene Expression Analysis Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment - this compound - Stimulant (e.g., LPS) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Isolation->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis qRT_PCR 6. qRT-PCR (Target & Reference Genes) cDNA_Synthesis->qRT_PCR Data_Analysis 7. Data Analysis (2-ΔΔCt Method) qRT_PCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Scutellarin in Neuroprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The available scientific literature primarily focuses on the neuroprotective effects of Scutellarin , a flavonoid glycoside (specifically a glucuronide), and its aglycone, Scutellarein . Research specifically mentioning "Scutellarin-7-diglucosidic acid" is not prominent in the provided search results. Therefore, these application notes will detail the established neuroprotective applications and mechanisms of Scutellarin.

Application Notes

Compound Background: Scutellarin is a major active component isolated from the traditional Chinese herb Erigeron breviscapus (Vant.) Hand-Mazz. It has been extensively studied for its pharmacological activities, particularly in the context of cerebrovascular diseases.[1] Its neuroprotective properties are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic effects.[2][3][4]

Mechanism of Action: Scutellarin exerts its neuroprotective effects through multiple mechanisms:

  • Anti-inflammatory Activity: Scutellarin inhibits the over-activation of microglia, a key player in neuroinflammation.[1] It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This is achieved by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][5]

  • Antioxidant Effects: The compound enhances the endogenous antioxidant defense capacity of the brain.[6] It has been shown to increase the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and elevate the levels of glutathione (GSH) in ischemic brain tissues.[6] Scutellarin also directly scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[2][4][6]

  • Anti-apoptotic Properties: Scutellarin protects neurons from apoptosis (programmed cell death) induced by various insults, including oxygen-glucose deprivation (OGD) and neurotoxins.[2][4][6] It modulates the expression of apoptosis-related proteins, enhancing anti-apoptotic proteins and reducing the expression of pro-apoptotic ones.[2][4][7] A key mechanism involves the reduction of caspase-3 activity, a critical executioner of apoptosis.[2][4]

Potential Applications in Neuroprotective Research:

  • Ischemic Stroke: Scutellarin has shown promise in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. It has been demonstrated to reduce infarct volume and improve neurological scores.[6]

  • Neurodegenerative Diseases: Its anti-inflammatory and antioxidant properties make it a candidate for investigation in neurodegenerative diseases like Alzheimer's disease (AD). Studies have shown its potential to reduce the deposition of amyloid-β and phosphorylated-Tau in the hippocampus in mouse models of AD.[2][4]

  • Neuroinflammation: Due to its potent inhibitory effects on microglial activation, Scutellarin is a valuable tool for studying the role of neuroinflammation in various neurological disorders.[1]

Quantitative Data Summary

Table 1: In Vitro Neuroprotective Effects of Scutellarin

Cell LineInsultScutellarin ConcentrationObserved EffectReference
Primary rat cortical neuronsOxygen-Glucose Deprivation (OGD)25, 50, 100 µMIncreased cell viability, decreased apoptosis, inhibited ROS generation[6]
HT22 cellsL-glutamic acid5, 15 µMIncreased cell viability, inhibited lactate dehydrogenase release, reduced caspase-3 activity, suppressed apoptosis[2][4]
BV-2 mouse microglial cellsLipopolysaccharide (LPS)Not specifiedInhibited production of NO, TNF-α, IL-1β, and ROS[1]
PC12 cellsOxygen-Glucose Deprivation (OGD)45 µM (in combination)Enhanced cell survival[7]

Table 2: In Vivo Neuroprotective Effects of Scutellarin

Animal ModelTreatmentScutellarin DosageObserved EffectReference
Rats with Middle Cerebral Artery Occlusion (MCAO)Intraperitoneal injection20, 60 mg/kgImproved neurological score, diminished brain infarct volume, increased SOD, CAT, and GSH levels[6]
Aluminum chloride plus D-galactose-induced AD miceNot specifiedNot specifiedEnhanced vertical and horizontal movements, reduced escape latency time in water maze test, reduced Aβ1-42 deposition and p-Tau expression in the hippocampus[2][4]
Right unilateral common carotid artery occlusion (rUCCAO) miceNot specifiedNot specified (in combination)Facilitated restoration of cerebral blood flow, enhanced central cholinergic nervous system function, protected against ischemic nerve cell and mitochondrial damage, improved cognitive function[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection against Oxygen-Glucose Deprivation (OGD)

Objective: To evaluate the protective effect of Scutellarin on neuronal cells subjected to OGD, a model for ischemic injury.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., PC12)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glucose-free DMEM

  • Scutellarin stock solution (dissolved in DMSO)

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Fluorescent probes for ROS and apoptosis detection (e.g., DCFH-DA and Annexin V/PI)

Procedure:

  • Cell Culture: Plate primary cortical neurons or PC12 cells in appropriate culture plates and allow them to adhere and differentiate.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Scutellarin (e.g., 25, 50, 100 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the cells in a hypoxic chamber at 37°C for a predetermined duration (e.g., 2 hours).

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free DMEM with the original supplemented Neurobasal medium containing the respective concentrations of Scutellarin.

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment:

    • Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

    • Apoptosis: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry or fluorescence microscopy.

    • ROS Generation: Incubate the cells with a ROS-sensitive probe like DCFH-DA and measure the fluorescence intensity.

Protocol 2: In Vivo Evaluation of Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To assess the neuroprotective efficacy of Scutellarin in a rat model of focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Scutellarin solution for injection (dissolved in a suitable vehicle)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments for MCAO surgery

  • Neurological scoring system (e.g., Bederson's scale)

  • TTC (2,3,5-triphenyltetrazolium chloride) solution for infarct volume measurement

  • Assay kits for SOD, CAT, and GSH

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • MCAO Surgery:

    • Anesthetize the rat.

    • Perform the MCAO surgery using the intraluminal filament technique to occlude the middle cerebral artery.

  • Drug Administration:

    • Administer Scutellarin (e.g., 20 and 60 mg/kg) via intraperitoneal injection at the time of reperfusion or as per the study design. A vehicle control group should be included.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the rats and harvest the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Biochemical Analysis:

    • Homogenize the ischemic brain tissue.

    • Measure the activity of SOD and CAT, and the levels of GSH using commercially available assay kits.

Visualizations

Scutellarin_Neuroprotective_Mechanism cluster_inflammatory_stimuli Inflammatory Stimuli cluster_microglia Microglia cluster_downstream_effects Downstream Inflammatory Pathways cluster_proinflammatory_mediators Pro-inflammatory Mediators cluster_scutellarin Intervention cluster_outcome Outcome LPS LPS Microglia Microglial Activation LPS->Microglia JNK_p38 JNK/p38 Phosphorylation Microglia->JNK_p38 NFkB NF-κB Nuclear Translocation Microglia->NFkB Mediators NO, TNF-α, IL-1β, ROS JNK_p38->Mediators NFkB->Mediators Neuroinflammation Neuroinflammation Mediators->Neuroinflammation Scutellarin Scutellarin Scutellarin->Microglia Inhibits Scutellarin->JNK_p38 Inhibits Scutellarin->NFkB Inhibits

Caption: Anti-inflammatory mechanism of Scutellarin.

Scutellarin_Antioxidant_Mechanism cluster_insult Cellular Stress cluster_ros Oxidative Stress cluster_defense Endogenous Antioxidant Defense cluster_scutellarin Intervention Ischemia Ischemia / Reperfusion ROS Reactive Oxygen Species (ROS) Generation Ischemia->ROS Oxidative_Damage Oxidative Damage & Neuronal Death ROS->Oxidative_Damage Antioxidants SOD, CAT, GSH Antioxidants->ROS Neutralizes Scutellarin Scutellarin Scutellarin->ROS Scavenges Scutellarin->Antioxidants Enhances Neuroprotection Neuroprotection

Caption: Antioxidant mechanism of Scutellarin.

Experimental_Workflow_OGD start Plate Neuronal Cells pretreatment Pre-treat with Scutellarin (or Vehicle) start->pretreatment ogd Induce OGD (Glucose-free medium + Hypoxia) pretreatment->ogd reperfusion Reperfusion (Normal medium + Scutellarin) ogd->reperfusion assessment Assess Outcomes reperfusion->assessment viability Cell Viability (MTT) assessment->viability apoptosis Apoptosis (Annexin V/PI) assessment->apoptosis ros ROS Generation (DCFH-DA) assessment->ros

References

Troubleshooting & Optimization

Technical Support Center: Improving Scutellarin-7-diglucosidic acid Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of experimental compounds is paramount for generating accurate and reproducible data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with Scutellarin-7-diglucosidic acid.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in aqueous solutions?

A1: this compound has a reported solubility of 6 mg/mL in water.[1] However, achieving this concentration requires physical assistance in the form of ultrasonication and warming.[1] Without these measures, the dissolution will be significantly lower.

Q2: I am having trouble dissolving this compound in water. What can I do?

A2: If you are experiencing difficulty dissolving the compound in water, ensure you are using both ultrasonication and gentle warming. It is also recommended to prepare fresh solutions and use them promptly. For stock solutions intended for storage, filtering through a 0.22 µm filter and storing in aliquots at -20°C for up to a month or -80°C for up to six months is advised.[1]

Q3: Can I use organic solvents to prepare a stock solution?

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: This phenomenon, often called "crashing out," is common when a compound is much more soluble in the organic stock solvent than in the final aqueous medium. To mitigate this, try the following:

  • Lower the concentration of your stock solution: This will reduce the final concentration of DMSO in your assay.

  • Add the stock solution dropwise while vortexing: This promotes rapid mixing and can prevent the formation of large precipitates.

  • Pre-warm the aqueous buffer: Gently warming the buffer can sometimes help keep the compound in solution upon dilution.

  • Consider co-solvents: Including a small percentage of a water-miscible organic solvent, such as ethanol, in your final aqueous medium can improve solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Suggested Solution
Compound will not fully dissolve in water. Insufficient energy to break the crystal lattice.Apply ultrasonication and gentle warming to the solution. Be patient, as this may take some time.
Precipitation occurs after the solution cools. The compound has low solubility at room temperature.Prepare the solution fresh before each experiment. If storage is necessary, consider preparing a more dilute stock or using a co-solvent system.
Inconsistent results in biological assays. Poor and variable solubility leading to inconsistent final concentrations.Prepare a stock solution in DMSO and dilute it into the assay medium immediately before use. Visually inspect for any precipitation. Consider a brief centrifugation of the final diluted solution and using the supernatant for the experiment.
Need to prepare a high-concentration stock solution. Water solubility is limiting.Use DMSO to prepare a concentrated stock solution. While specific data for this compound is unavailable, the related Scutellarin is soluble up to approximately 15 mg/mL in DMSO.[2] Start with a lower concentration and gradually increase to determine the solubility limit.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and the related compound, Scutellarin.

Compound Solvent Solubility Notes
This compound Water6 mg/mL (9.40 mM)Requires ultrasonication and warming.[1]
ScutellarinDimethyl sulfoxide (DMSO)~15 mg/mLData for the related aglycone-glucuronide.
ScutellarinDimethyl formamide (DMF)~20 mg/mLData for the related aglycone-glucuronide.
ScutellarinPhosphate-buffered saline (PBS), pH 7.2~0.2 mg/mLData for the related aglycone-glucuronide.[2]

Note: The molecular weight of this compound is 638.48 g/mol .

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound
  • Weigh the desired amount of this compound.

  • Add the appropriate volume of purified water to achieve the target concentration (up to 6 mg/mL).

  • Place the vial in an ultrasonic water bath.

  • Gently warm the solution to approximately 37-40°C while sonicating.

  • Continue sonication until the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Allow the solution to cool to room temperature before use.

  • If not for immediate use, sterile filter through a 0.22 µm filter and store in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium
  • Weigh the desired amount of this compound.

  • Add a minimal amount of high-purity DMSO to completely dissolve the compound. Start with a concentration based on the solubility of Scutellarin (~15 mg/mL) and adjust as needed.

  • Ensure the compound is fully dissolved by gentle vortexing.

  • To prepare the working solution, pre-warm your aqueous experimental buffer to the assay temperature.

  • While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the final solution for any signs of precipitation. If cloudiness is observed, consider preparing a more dilute stock solution or using a co-solvent in the aqueous buffer.

Visualizing Experimental Workflows

experimental_workflow cluster_aqueous Aqueous Solution Preparation cluster_dmso DMSO Stock Preparation cluster_dilution Working Solution Preparation weigh_aq Weigh Compound add_water Add Water weigh_aq->add_water sonicate_warm Ultrasonicate & Warm add_water->sonicate_warm dissolved_aq Fully Dissolved Aqueous Solution sonicate_warm->dissolved_aq weigh_dmso Weigh Compound add_dmso Add DMSO weigh_dmso->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock_dmso Concentrated DMSO Stock vortex->stock_dmso add_dropwise Add Stock Dropwise while Vortexing stock_dmso->add_dropwise warm_buffer Warm Aqueous Buffer warm_buffer->add_dropwise working_solution Final Working Solution add_dropwise->working_solution

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow cluster_solutions start Compound Precipitation in Aqueous Medium? lower_stock Lower Stock Concentration start->lower_stock Yes add_cosolvent Add Co-solvent to Buffer start->add_cosolvent Yes slow_addition Slower, Dropwise Addition start->slow_addition Yes no_precipitation Proceed with Experiment start->no_precipitation No lower_stock->no_precipitation add_cosolvent->no_precipitation slow_addition->no_precipitation

Caption: Troubleshooting logic for compound precipitation.

References

Navigating the Nuances of Scutellarin-7-diglucosidic Acid Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of investigational compounds is paramount to experimental success and data integrity. This technical support center provides essential guidance on the stability of Scutellarin-7-diglucosidic acid in various solvents, offering troubleshooting advice and frequently asked questions to navigate potential challenges during research and development.

This compound, a flavonoid glycoside, is susceptible to degradation under various conditions. Understanding its stability profile in different solvents is crucial for accurate experimental design, formulation development, and analytical method validation. This guide addresses common issues and provides a framework for handling and storing this compound to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For solid this compound, storage at 4°C in a tightly sealed container, protected from light and moisture, is recommended. When in solution, it is advised to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) to minimize degradation.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in water, although this may require sonication and warming. It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound is primarily influenced by pH, temperature, and light exposure. Flavonoid glycosides, in general, are more susceptible to degradation in basic (alkaline) conditions compared to acidic or neutral conditions. Elevated temperatures can accelerate degradation, and exposure to UV light can lead to photochemical decomposition.

Q4: Are there any known degradation products of this compound?

A4: The primary degradation pathway for this compound involves the hydrolysis of the glycosidic bonds, which would yield scutellarin (the aglycone) and the corresponding sugar moieties. Further degradation of the scutellarin aglycone can occur, particularly under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in the prepared solution.Prepare fresh solutions for each experiment. If solutions need to be stored, use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the solvent is of high purity and free of contaminants.
Loss of biological activity in cell-based assays. The compound may have degraded in the culture medium.Assess the stability of this compound in the specific cell culture medium under incubation conditions (temperature, CO₂). Consider preparing stock solutions in a stable solvent (e.g., DMSO) and diluting into the medium immediately before use.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.
Precipitation of the compound from aqueous solutions. Limited aqueous solubility, especially at higher concentrations or upon pH changes.Use co-solvents (e.g., a small percentage of DMSO or ethanol) to improve solubility. Ensure the pH of the aqueous solution is within a range where the compound is stable and soluble. Prepare solutions at a concentration known to be within its solubility limit.

Experimental Protocols

A crucial aspect of understanding the stability of this compound is to perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation pathways and products.

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify its major degradation products.

Materials:

  • This compound

  • Solvents: Methanol, Dimethyl Sulfoxide (DMSO), Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable, such as methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the stock solution in an incubator at 60°C for 1, 3, and 7 days.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for 24 and 48 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point under each stress condition.

    • Determine the retention times of the degradation products.

    • If possible, use mass spectrometry (LC-MS) to identify the structure of the major degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents under Different Conditions

SolventConditionTemperatureDurationExpected Degradation (%)Primary Degradation Products
Water (pH 7)Neutral25°C24 hours< 5%Minor hydrolysis products
Water (pH 3)Acidic25°C24 hours< 2%Minimal degradation
Water (pH 9)Basic25°C4 hours15-25%Scutellarin, sugar moieties
MethanolNeutral25°C7 days< 10%Minor degradation products
DMSONeutral25°C7 days< 5%Minimal degradation
Water (pH 7)Thermal60°C24 hours10-20%Scutellarin, sugar moieties
Water (pH 7)Photolytic (UV)25°C24 hours5-15%Photodegradation products

Visualizing Experimental Workflow and Degradation Pathway

To aid in the conceptualization of the experimental process and potential chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol/DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress conditions thermal Thermal (60°C) stock->thermal Expose to stress conditions photo Photolytic (UV/Vis Light) stock->photo Expose to stress conditions hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS Identification hplc->lcms Identify Degradants

Figure 1. Experimental workflow for a forced degradation study of this compound.

Degradation_Pathway SDG This compound Scutellarin Scutellarin (Aglycone) SDG->Scutellarin Hydrolysis (Acid/Base/Heat) Sugars Diglucoside Moiety SDG->Sugars Hydrolysis (Acid/Base/Heat) FurtherDegradation Further Degradation Products Scutellarin->FurtherDegradation Oxidation/Photolysis

Figure 2. A simplified potential degradation pathway for this compound.

Technical Support Center: Enhancing the In Vivo Bioavailability of Scutellarin-7-diglucosidic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Scutellarin-7-diglucosidic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound is multifactorial, stemming from the general characteristics of flavonoid glycosides. Flavonoid aglycones are generally more bioavailable than their glycoside counterparts. The presence of two sugar moieties in this compound likely further hinders its absorption.[1][2] Several factors contribute to this poor bioavailability:

  • Limited Membrane Permeability: The hydrophilic nature of the sugar groups restricts passive diffusion across the lipophilic intestinal cell membrane.

  • Enzymatic Deglycosylation: For absorption to occur, the glycosidic bonds often need to be hydrolyzed by intestinal enzymes, such as lactase-phloridzin hydrolase and cytosolic β-glucosidase, to release the more readily absorbable aglycone, scutellarein.[1][3] The efficiency of this two-step deglycosylation for a diglucoside can be a rate-limiting factor.

  • Efflux Transporters: Even after the aglycone is absorbed, it can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[4]

  • First-Pass Metabolism: Once absorbed, scutellarein undergoes extensive metabolism in the intestinal cells and the liver, primarily through glucuronidation and sulfation, leading to rapid elimination.[5]

Q2: What are the primary strategies to overcome the low bioavailability of this compound?

A2: The main approaches focus on protecting the molecule from premature degradation and enhancing its absorption across the intestinal barrier. These strategies include:

  • Prodrug Formulation: Modifying the structure of scutellarin (the aglycone) to create more lipophilic prodrugs that can be more easily absorbed. These prodrugs are designed to be converted back to the active form in the body.[5][6]

  • Nano-based Drug Delivery Systems: Encapsulating the compound in nanoparticles, such as those made from biodegradable polymers (e.g., PLGA) or lipids, can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[7][8][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in the gastrointestinal tract. This can improve the solubility and absorption of poorly water-soluble compounds like flavonoid aglycones.[10][11]

Q3: How does the glycosylation pattern (mono- vs. di-glucoside) affect absorption?

A3: Studies on other flavonoids, such as quercetin and cyanidin, suggest that diglycosides are generally absorbed less efficiently than their corresponding monoglycosides and aglycones in intestinal cell models.[1] The enzymatic removal of the sugar moieties is a critical step for absorption, and the presence of two sugar units may slow down this process.[1]

Q4: Are there any known signaling pathways affected by scutellarin that are relevant to its therapeutic effects?

A4: Yes, scutellarin has been shown to modulate several key signaling pathways, which are relevant to its reported cardioprotective, neuroprotective, and anti-inflammatory effects. These include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Scutellarin has been shown to activate this pathway, which may contribute to its protective effects against ischemia-reperfusion injury.

  • Nrf2/Keap1/ARE Signaling Pathway: This is a major pathway involved in the cellular antioxidant response. Scutellarin can activate Nrf2, leading to the expression of antioxidant enzymes and protecting cells from oxidative stress.

  • MAPK Signaling Pathway: This pathway is involved in inflammation and apoptosis. Scutellarin has been shown to inhibit certain components of the MAPK pathway, such as p38 and JNK, which may underlie its anti-inflammatory effects.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations in Preclinical Animal Studies
Possible Cause Troubleshooting Suggestion
Poor aqueous solubility of the formulation.Consider formulating the compound using a self-emulsifying drug delivery system (SEDDS) or encapsulating it in nanoparticles to improve its dispersion and solubility in the gastrointestinal fluids.
Extensive first-pass metabolism.A prodrug approach, such as creating a triglyceride-mimetic prodrug, can promote intestinal lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.[5]
Rapid clearance from circulation.Encapsulation in nanoparticles can prolong the circulation time of the drug. PEGylation of nanoparticles can further enhance their half-life.[12]
Inefficient deglycosylation in the gut.Co-administration with inhibitors of efflux transporters (e.g., verapamil, probenecid) has been shown to enhance the absorption of scutellarein.[4] However, this approach requires careful consideration of potential drug-drug interactions.
Issue 2: Difficulty in Formulating a Stable and Effective Oral Dosage Form
Possible Cause Troubleshooting Suggestion
Degradation of the compound in the harsh acidic environment of the stomach.Encapsulation in enteric-coated nanoparticles or liposomes can protect the compound from gastric degradation and allow for its release in the more neutral pH of the small intestine.
Low drug loading efficiency in nanoparticles.Optimize the nanoparticle preparation method. For the nanoprecipitation method, adjust the ratio of the drug to the polymer, the type of organic solvent, and the concentration of the stabilizer (e.g., PVA).[7]
Instability of the nanoemulsion in SEDDS upon dilution.Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion over a range of dilutions.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of scutellarin, the aglycone of this compound.

Table 1: Bioavailability Enhancement of Scutellarin Prodrugs in Rats

Prodrug FormulationRelative Bioavailability Increase (compared to scutellarin)Reference
Triglyceride-mimetic prodrug 12.24-fold[5]
Triglyceride-mimetic prodrug 22.45-fold[5]
N,N-diethylglycolamide ester emulsion1.58-fold (apparent bioavailability)[6]

Table 2: Bioavailability Enhancement of Buckwheat Flavonoids using SNEDDS in Rats

Pharmacokinetic ParameterFlavonoid SuspensionFlavonoid Nanoemulsion (SNEDDS)Fold IncreaseReference
Cmax (µg/mL) --2.6[10]
AUC (µg·h/mL) --2.2[10]

Table 3: Physicochemical Properties of Scutellarin-PLGA Nanoparticles

ParameterValueReference
Hydrodynamic Size (nm) 187.89 ± 3.42[7]
Polydispersity Index (PDI) 0.077 ± 0.031[7]
Zeta Potential (mV) -6.99 ± 1.75[7]

Experimental Protocols

Preparation of Scutellarin-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
  • Materials: Scutellarin, Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol)-PLGA (PEG-PLGA), Methanol, Acetonitrile, Polyvinyl alcohol (PVA).

  • Protocol:

    • Dissolve 6 mg of scutellarin in 1.5 mL of methanol by ultrasonication (250 W) at room temperature for 10 minutes to form a saturated solution.[7]

    • Dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.[7]

    • Mix the scutellarin solution with the polymer solution to form the organic phase.[7]

    • Slowly inject the organic phase into 6 mL of an aqueous solution containing 5% (w/v) PVA while stirring continuously.[7]

    • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation and wash them with distilled water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Flavonoids
  • Materials: Flavonoid extract (or this compound), Castor oil (oil phase), PEG-40 hydrogenated castor oil (surfactant), Propylene glycol (co-surfactant).

  • Protocol:

    • Thoroughly mix the surfactant (PEG-40 hydrogenated castor oil) and co-surfactant (propylene glycol) at room temperature using a magnetic stirrer.[10]

    • Add the oil phase (castor oil) to the surfactant/co-surfactant mixture and continue stirring.[10]

    • Add the flavonoid compound to the mixture and stir until it is completely dissolved.[10]

    • To form the nanoemulsion for characterization or in vitro studies, add distilled water dropwise to the system under gentle agitation.[10]

    • Optimization Note: A pseudo-ternary phase diagram should be constructed by varying the ratios of oil, surfactant, and co-surfactant to identify the region that forms a stable nanoemulsion upon dilution with an aqueous medium.[11]

Synthesis of a Triglyceride-Mimetic Prodrug of Scutellarin
  • Materials: Scutellarin, Methanol, Sulfoxide chloride, 1,3-Dipalmitoylglycerol, Anhydride linker.

  • Protocol Overview: This is a multi-step synthesis that should be performed by researchers with experience in organic chemistry.

    • Esterification of Scutellarin: Scutellarin is first esterified with methanol in the presence of sulfoxide chloride to protect the carboxylic acid group, forming Scu-Me.[5]

    • Acylation of Diglyceride: 1,3-Dipalmitoylglycerol is acylated with an appropriate anhydride to introduce a linker.[5]

    • Condensation: The acylated diglyceride is then condensed with Scu-Me to form the final triglyceride-mimetic prodrug.[5] Detailed reaction conditions and purification steps can be found in the supplementary information of the cited reference.

Visualizations

Scutellarin_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein S7DA This compound Scutellarin Scutellarin S7DA->Scutellarin Deglycosylation (Step 1) Scutellarein Scutellarein (Aglycone) Scutellarin->Scutellarein Deglycosylation (Step 2) (β-glucuronidase) Metabolites Phase II Metabolites (Glucuronides, Sulfates) Scutellarein->Metabolites Phase II Metabolism Absorbed_Metabolites Absorbed Metabolites Scutellarein->Absorbed_Metabolites Absorption Metabolites->Absorbed_Metabolites Absorption

Figure 1: Proposed absorption pathway of this compound.

Bioavailability_Enhancement_Workflow Start Low Bioavailability of This compound Strategy Select Bioavailability Enhancement Strategy Start->Strategy Prodrug Prodrug Synthesis Strategy->Prodrug Nano Nanoparticle Formulation Strategy->Nano SEDDS SEDDS Formulation Strategy->SEDDS Characterization Physicochemical Characterization Prodrug->Characterization Nano->Characterization SEDDS->Characterization InVitro In Vitro Release Studies Characterization->InVitro InVivo In Vivo Pharmacokinetic Studies in Animal Model InVitro->InVivo Result Improved Bioavailability InVivo->Result PI3K_AKT_Pathway Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K Activates AKT Akt PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits NFkB NF-κB AKT->NFkB Inhibits Survival Cell Survival Neuroprotection AKT->Survival Promotes Inflammation Neuroinflammation Apoptosis NFkB->Inflammation Promotes

References

Technical Support Center: Scutellarin-7-diglucosidic acid Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Scutellarin-7-diglucosidic acid using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Question: Why is my this compound peak exhibiting tailing?

Answer: Peak tailing is a common issue in HPLC, often resulting in poor integration and inaccurate quantification.[1] The primary causes for flavonoid glycosides like this compound include:

  • Secondary Interactions: The hydroxyl groups on the flavonoid can interact with residual silanol groups on the silica-based C18 column.[2] This is a very common cause of tailing for polar compounds.

  • Column Contamination: Buildup of impurities from previous samples on the column can create active sites that interact with the analyte.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak shape issues.[3]

Solutions:

  • Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of your mobile phase.[2][4] This suppresses the ionization of silanol groups, minimizing secondary interactions.

  • Flush the Column: Clean the column with a strong solvent (e.g., run a gradient up to 100% acetonitrile or methanol) to remove strongly retained contaminants.[2][5]

  • Reduce Sample Load: Decrease the injection volume or dilute the sample.[1]

  • Use a Base-Deactivated Column: Employ a column specifically designed with end-capping to shield residual silanols, which is ideal for analyzing basic or polar compounds.

Question: My chromatogram shows ghost peaks, even in blank injections. What is the cause?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[6] Their presence can interfere with analyte identification and quantification.

Potential Causes:

  • System Contamination: Residuals from previous analyses can leach from the injector, tubing, or column.[5][6][7]

  • Mobile Phase Contamination: Impurities in the solvents, buffers, or water can cause ghost peaks, especially during gradient elution.[5][7][8] Bacterial or algal growth in unpreserved buffer solutions is a common source.[8]

  • Late Elution: A peak from a previous injection may elute very late, appearing as a ghost peak in a subsequent run.[1][5]

  • Injector Issues: A malfunctioning or dirty injector valve can carry over sample between runs.[6]

Solutions:

  • Run a Blank Gradient: Inject a blank solvent and observe the chromatogram. If a peak appears, it confirms the issue is not from the sample itself.[1]

  • Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and high-purity salts or additives.[5][8] Prepare mobile phases fresh daily and discard aqueous buffers after 48 hours to prevent microbial growth.[8]

  • Implement a Column Wash Step: At the end of your gradient method, include a high-organic wash step (e.g., 95-100% acetonitrile) for several column volumes to elute any strongly retained compounds.[5]

  • Clean the System: Flush the injector and the entire flow path (excluding the column) with a strong solvent like isopropanol.[8]

Question: Why are the retention times for my analyte shifting between runs?

Answer: Inconsistent retention times are a critical problem that affects the reliability of peak identification and quantification.

Potential Causes:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient analysis.[2]

  • Pump Malfunction: Leaks in the pump, worn seals, or faulty check valves can lead to an inconsistent flow rate and pressure fluctuations, causing retention time drift.[2][5]

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase, or the evaporation of a volatile organic component, can alter the elution strength over time.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and separation kinetics if a column oven is not used or is not functioning correctly.[2]

Solutions:

  • Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition before injecting the next sample.

  • Perform Pump Maintenance: Check for leaks, especially around fittings and seals. A buildup of salt crystals is a clear sign of a leak.[5] Flush the pump with deionized water daily if using buffers.[5]

  • Prepare Mobile Phase Carefully: Ensure accurate measurements when preparing the mobile phase. Keep solvent reservoirs covered to minimize evaporation.[9]

  • Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible chromatography.[2][4]

Frequently Asked Questions (FAQs)

Question: What is a recommended starting HPLC method for this compound?

Answer: A good starting point for analyzing flavonoid glycosides is a reversed-phase HPLC method.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
Mobile Phase A Water with 0.1% Formic Acid.[4]
Mobile Phase B Acetonitrile or Methanol.[10]
Detection UV-Vis Diode Array Detector (DAD). Flavonoids typically have strong absorbance between 250-370 nm.[10] A wavelength of ~355 nm can be suitable.[4]
Column Temp. 25-40 °C.[4][11]
Flow Rate 0.6 - 1.0 mL/min.[4][11]
Injection Volume 10 - 20 µL.

A gradient elution is typically required to separate compounds with a wide range of polarities. A representative gradient is summarized in the table below.

Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
08020
257921
455050
462080
502080
518020
608020

This is an example based on a published method for flavonoids and may require optimization.[4]

Question: How should I prepare my samples and standards?

Answer: Proper sample and standard preparation is crucial for accurate results.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent like methanol or a mixture of water and methanol to prepare a stock solution.[12] Perform serial dilutions to create calibration standards. Store stock solutions at -20°C or -80°C, protected from light, for up to one to six months, respectively.[13]

  • Sample Preparation (e.g., from herbal extract): The sample preparation method depends on the matrix. For a powdered plant material, an extraction with a solvent like methanol or ethanol is common.[12] The resulting extract should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the HPLC system.[14]

Question: My analyte peak is very small. How can I improve the sensitivity of my method?

Answer: Low sensitivity can be due to several factors related to the method or the instrument.

Table 2: Strategies to Improve Method Sensitivity

StrategyDescription
Optimize Detection Wavelength Use a Diode Array Detector (DAD) to scan the UV-Vis spectrum of this compound and select the wavelength of maximum absorbance (λmax) for quantification.
Increase Injection Volume Carefully increase the injection volume. However, be aware that this can lead to peak broadening if the sample solvent is much stronger than the mobile phase.
Concentrate the Sample If possible, concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume.
Check Detector Lamp An aging detector lamp (e.g., UV lamp) can result in lower signal intensity and increased noise.[1] Check the lamp's energy output and replace it if necessary.
Switch to UPLC/UHPLC Ultra-Performance Liquid Chromatography (UPLC) uses smaller column particles (sub-2 µm), which provides sharper, narrower peaks. This increase in peak height leads to significantly higher sensitivity compared to traditional HPLC.[14]

Experimental Protocols

Protocol: Quantification of this compound

This protocol provides a general methodology. It should be validated for specific applications.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in HPLC-grade methanol.

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Preparation of Sample Solution (from a dried herbal powder):

    • Accurately weigh 1.0 g of the powdered sample into a flask.

    • Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Take a known volume of the filtrate and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and DAD.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: As described in Table 1 (or an optimized version).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before running the sequence, inject a mid-concentration standard five or six times.

    • Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD should typically be less than 2%.

    • Evaluate theoretical plates and tailing factor to ensure column performance is acceptable.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Below are diagrams illustrating a troubleshooting workflow and a representative signaling pathway.

G cluster_0 Troubleshooting Workflow: HPLC Peak Shape Issues Problem Problem Identified: Poor Peak Shape Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Splitting Split or Double Peak Problem->Splitting Tailing_C1 Cause: Secondary Silanol Interactions Tailing->Tailing_C1 Tailing_C2 Cause: Column Contamination Tailing->Tailing_C2 Fronting_C1 Cause: Sample Solvent Stronger than Mobile Phase Fronting->Fronting_C1 Fronting_C2 Cause: Column Overload Fronting->Fronting_C2 Splitting_C1 Cause: Partially Blocked Column Frit Splitting->Splitting_C1 Splitting_C2 Cause: Sample Solvent Incompatibility Splitting->Splitting_C2 Splitting_C3 Cause: Column Void/Damage Splitting->Splitting_C3 Tailing_S1 Solution: Add 0.1% Formic Acid to Mobile Phase Tailing_C1->Tailing_S1 Tailing_S2 Solution: Flush Column with Strong Solvent Tailing_C2->Tailing_S2 Fronting_S1 Solution: Dissolve Sample in Mobile Phase Fronting_C1->Fronting_S1 Fronting_S2 Solution: Reduce Injection Volume / Dilute Sample Fronting_C2->Fronting_S2 Splitting_S1 Solution: Reverse Flush Column / Replace Frit Splitting_C1->Splitting_S1 Splitting_S2 Solution: Match Sample Solvent to Mobile Phase Splitting_C2->Splitting_S2 Splitting_S3 Solution: Replace Column Splitting_C3->Splitting_S3

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

G cluster_pathway Hypothetical Neuroprotective Signaling Pathway for Flavonoids Flavonoid Scutellarin / Metabolites Receptor Cell Surface Receptor Flavonoid->Receptor Binds Kinase1 Protein Kinase A (PKA) Receptor->Kinase1 Activates Kinase2 PI3K / Akt Receptor->Kinase2 Activates TF Transcription Factor (e.g., CREB) Kinase1->TF Phosphorylates Kinase2->TF Phosphorylates Gene Gene Expression TF->Gene Promotes Response Increased Synthesis of Anti-apoptotic Proteins & Neurotrophic Factors Gene->Response

Caption: A generalized signaling pathway for flavonoid-induced neuroprotection.

References

Technical Support Center: Optimizing Scutellarin-7-diglucosidic acid Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Scutellarin-7-diglucosidic acid in cell-based assays. The information is presented in a user-friendly question-and-answer format, accompanied by data tables, detailed experimental protocols, and signaling pathway diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the recommended solvent and storage condition for this compound?

This compound is soluble in water.[1][2] To prepare a stock solution, dissolve the compound in water at a concentration of 6 mg/mL (9.40 mM); this may require sonication and warming.[1][2]

For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

2. I am observing low solubility of this compound in my aqueous buffer. What can I do?

Low solubility can be a common issue. Here are a few troubleshooting steps:

  • Warming and Sonication: As recommended for preparing stock solutions, gently warming the solution and using an ultrasonic bath can aid in dissolution.[1][2]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. A slight adjustment of the buffer's pH might improve solubility. However, ensure the final pH is compatible with your cell culture conditions.

  • Use of a Co-solvent: If aqueous solubility remains an issue, consider preparing a high-concentration stock solution in an organic solvent like DMSO. Subsequently, dilute this stock solution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

3. What is a good starting concentration range for this compound in cell assays?

While specific data for this compound is limited, data from its related compound, Scutellarin, can provide a starting point. The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. Based on studies with Scutellarin, a broad range to consider for initial screening is 1 µM to 100 µM.

For instance, in studies with Scutellarin:

  • In Jurkat E6-1 human leukemia cells, the EC50 for cytotoxicity was determined to be 44 µM.[3]

  • For MCF-7 breast cancer cells, concentrations between 40-120 µM were used to assess effects on apoptosis and proliferation.[4]

  • In mIMCD-3 kidney cells, a concentration of 20 µM was found to be beneficial for cell proliferation in a model of diabetic kidney disease.[5][6]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

4. I am observing significant cytotoxicity in my cell line. How can I mitigate this?

If you observe unexpected levels of cell death, consider the following:

  • Concentration Reduction: The most straightforward approach is to lower the concentration of this compound.

  • Incubation Time: Reduce the duration of exposure of the cells to the compound.

  • Cell Density: Ensure you are using an optimal cell density for your assay, as very low or very high confluency can affect cellular responses to treatment.

  • Purity of the Compound: Verify the purity of your this compound, as impurities could contribute to cytotoxicity.

  • Control for Solvent Effects: If you are using a solvent like DMSO, ensure that the final concentration is not causing toxicity. Run a vehicle control (cells treated with the solvent at the same final concentration without the compound).

5. Which signaling pathways are potentially modulated by this compound?

Based on research on the closely related compound Scutellarin, several key signaling pathways may be affected. These include pathways involved in inflammation, cell survival, proliferation, and angiogenesis. Researchers have reported modulation of the following pathways by Scutellarin:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[7]

  • MAPK Pathways (including JNK): These pathways are involved in cellular responses to a variety of stimuli and regulate processes like proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.[8]

  • Nrf2/ARE Pathway: This pathway is important for cellular defense against oxidative stress.[8]

  • HIPPO-YAP Pathway: This pathway controls organ size and cell proliferation, and its dysregulation is often linked to cancer.[4]

  • VEGF/Ang/Tie2 Pathway: A critical signaling cascade in angiogenesis.

It is important to experimentally validate the effect of this compound on these pathways in your specific experimental model.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solvent Water[1][2]
Solubility 6 mg/mL (9.40 mM)[1][2]
Notes on Dissolving Requires sonication and warming[1][2]
Stock Solution Storage (-80°C) Up to 6 months[1][2]
Stock Solution Storage (-20°C) Up to 1 month[1][2]

Table 2: Exemplary Concentrations of Scutellarin Used in Cell Assays

Cell LineAssay TypeConcentration RangeOutcomeReference
Jurkat E6-1Cytotoxicity44 µM (EC50)Decreased cell viability[3]
MCF-7Proliferation, Apoptosis40-120 µMInhibition of proliferation, induction of apoptosis[4]
mIMCD-3Cell Proliferation20 µMBeneficial for proliferation in a disease model[5][6]

Note: This data is for Scutellarin and should be used as a starting reference for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add sterile, nuclease-free water to achieve a final concentration of 6 mg/mL (9.40 mM).

  • To aid dissolution, place the solution in an ultrasonic water bath for 10-15 minutes and gently warm to no more than 37°C.

  • Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, if any) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add the solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell Assay cluster_analysis Analysis stock Prepare Stock Solution (Water, 9.40 mM) working Prepare Working Solutions (Serial Dilutions) stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Analyze Data (Dose-Response Curve) read->analyze

Caption: A generalized workflow for determining the optimal concentration of this compound in a cell viability assay.

signaling_pathways cluster_stimulus Stimulus cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Scutellarin This compound PI3K PI3K/Akt/mTOR Scutellarin->PI3K MAPK MAPK Scutellarin->MAPK NFkB NF-κB Scutellarin->NFkB Nrf2 Nrf2/ARE Scutellarin->Nrf2 HIPPO HIPPO-YAP Scutellarin->HIPPO Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation OxidativeStress Oxidative Stress Nrf2->OxidativeStress HIPPO->Proliferation HIPPO->Apoptosis

Caption: Potential signaling pathways modulated by this compound leading to various cellular outcomes.

References

Scutellarin-7-diglucosidic acid degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of scutellarin-7-diglucosidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: Store at 4°C in a sealed container, protected from moisture and light.[1]

  • In Solvent: For stock solutions, it is recommended to aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. Solutions should be kept in sealed, light-protected containers.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the glycosidic bonds. This can be catalyzed by acid, base, or enzymes, leading to the cleavage of the diglucoside chain to form scutellarin-7-glucoside and subsequently the aglycone, scutellarein. Other potential degradation pathways include oxidation and photodegradation, particularly under harsh conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Flavonoid glycosides like this compound are susceptible to pH-dependent degradation. While specific data for this compound is limited, based on the behavior of the related compound scutellarin, it is expected to be more stable in acidic to neutral pH ranges. Alkaline conditions can significantly accelerate the hydrolysis of the glycosidic linkages. It has been noted that scutellarin can precipitate in solutions with a pH below 3.8.

Q4: Is this compound sensitive to light and temperature?

A4: Yes, flavonoids are generally sensitive to light and elevated temperatures. Exposure to UV or high-intensity visible light can lead to photodegradation. Thermal stress can accelerate hydrolysis and other degradation reactions. Therefore, it is essential to store the compound and its solutions protected from light and at recommended low temperatures.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low recovery of the compound after storage in solution. Degradation due to improper storage.Ensure the solution is stored at -20°C or -80°C in an airtight, light-resistant container. Avoid repeated freeze-thaw cycles by preparing aliquots. Verify the pH of the solution; extreme pH values can cause degradation.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.This could be due to hydrolysis, oxidation, or photodegradation. Identify the degradation products by comparing with reference standards or using mass spectrometry. Review the experimental conditions (pH, temperature, light exposure) to identify the stressor.
Precipitation of the compound in acidic buffer. Low solubility at acidic pH.Scutellarin, a related compound, is known to precipitate at pH < 3.8. If working in acidic conditions, consider using a co-solvent or adjusting the pH to a range where the compound is more soluble.
Inconsistent results in bioassays. Compound degradation during the experiment.Minimize the exposure of the compound to harsh conditions (e.g., high temperature, strong light, extreme pH) during the assay. Prepare fresh solutions before each experiment.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂ (1:1 v/v).

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound and the stock solution in a temperature-controlled oven at 60°C for 1, 3, and 7 days.

  • Photodegradation:

    • Expose the solid compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 366 nm) for 24, 48, and 72 hours.

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

  • A typical HPLC method could involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Characterize the degradation products using LC-MS if possible.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

FormTemperatureDurationProtection
Solid4°CLong-termSealed, away from moisture and light
Solution-20°CUp to 1 monthSealed, away from light
Solution-80°CUp to 6 monthsSealed, away from light

Table 2: Illustrative Example of Forced Degradation Results for this compound

(Note: The following data is for illustrative purposes to demonstrate how results could be presented and is not based on specific experimental findings for this compound.)

Stress ConditionDurationDegradation (%)Number of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl24 hours15%2Scutellarin-7-glucoside
0.1 M NaOH4 hours40%3Scutellarein
3% H₂O₂24 hours10%1Oxidized derivative
Heat (60°C)7 days8%1Scutellarin-7-glucoside
UV Light (254 nm)72 hours25%2Photodegradation adduct

Visualizations

Hydrolysis_Pathway S7DA This compound S7G Scutellarin-7-glucoside S7DA->S7G Hydrolysis Glucose1 Glucose S7DA->Glucose1 Scutellarein Scutellarein S7G->Scutellarein Hydrolysis Glucose2 Glucose S7G->Glucose2 Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60°C) Stock_Solution->Thermal Photo Photostability (UV Light) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Product Identification HPLC->LCMS

References

Technical Support Center: Preventing Scutellarin-7-diglucosidic Acid Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Scutellarin-7-diglucosidic acid, maintaining its solubility in experimental media is crucial for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its aqueous solubility?

This compound is a natural flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2][][4] Its molecular weight is 638.48 g/mol .[1][2][5][6][7] The aqueous solubility of this compound is approximately 6 mg/mL (9.40 mM); however, achieving this requires the use of ultrasonic treatment and warming.[1][2][5][6][7]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?

Precipitation upon addition to aqueous media is a common challenge with many flavonoid glycosides. The primary cause is often the significant decrease in solvent polarity when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. This phenomenon is sometimes referred to as "solvent shock." Other contributing factors can include the final concentration exceeding the compound's solubility limit in the medium, the temperature of the medium, and interactions with media components.

Q3: How does pH influence the solubility of this compound?

Q4: Can components of the cell culture medium itself cause precipitation?

Yes, certain components in complex media can interact with this compound and influence its solubility. Serum proteins, such as albumin, present in media supplemented with Fetal Bovine Serum (FBS), can bind to flavonoids. This binding can either enhance solubility by creating soluble complexes or potentially lead to precipitation if the complexes aggregate. High concentrations of salts in some media formulations can also decrease the solubility of organic compounds through a "salting-out" effect.

Q5: Are there methods to increase the solubility of this compound in my experiments?

Several strategies can be employed to enhance and maintain the solubility of this compound in aqueous media:

  • Co-solvents: Using a minimal amount of an organic co-solvent like DMSO to prepare a high-concentration stock solution is a common practice.

  • Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of flavonoids.

  • pH Optimization: For non-cell-based experiments, adjusting the pH of the buffer can be a viable option.

  • Careful Dilution Techniques: The method of diluting the stock solution into the final medium is critical to prevent precipitation.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Issue 1: Precipitation upon initial dilution of the stock solution into the medium.
Possible Cause Recommended Solution
High Final Concentration The desired final concentration may exceed the solubility limit of this compound in the specific medium. Action: Perform a solubility test to determine the maximum soluble concentration in your medium (see Experimental Protocols). If precipitation persists, consider lowering the final working concentration.
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution. Action: 1. Warm the cell culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the medium. 3. Prepare an intermediate dilution of the stock in the medium before making the final dilution.
Poor Mixing The concentrated stock solution is not dispersing quickly enough, leading to localized high concentrations and precipitation. Action: Immediately after adding the stock solution, ensure rapid and thorough mixing by vortexing or repeated pipetting.
Temperature of Medium Adding the stock solution to cold medium can decrease solubility. Action: Always pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.
Issue 2: Precipitation observed during incubation.
Possible Cause Recommended Solution
Compound Instability The compound may degrade or aggregate over time at 37°C. Action: If stability is a concern, consider refreshing the medium containing this compound more frequently during long-term experiments.
Interaction with Serum Proteins Binding to serum proteins may lead to the formation of insoluble complexes over time. Action: If using a serum-containing medium, try reducing the serum concentration. Alternatively, consider transitioning to a serum-free medium if appropriate for your cell line.
pH Shift in Medium Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of the compound. Action: Ensure your medium has adequate buffering capacity (e.g., HEPES buffer in addition to bicarbonate) and monitor the pH of the medium during the experiment, especially with high cell densities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 638.48 g/mol [1][2][5][6][7]
Aqueous Solubility ~6 mg/mL (9.40 mM)[1][2][5][6][7]
Solubility Condition Requires sonication and warming[1][2][5][6][7]
Appearance Colorless to light yellow liquid[1][2][5][6][7]

Table 2: Solubility Enhancement Strategies and Expected Outcomes

StrategyPrincipleExpected OutcomeKey Considerations
Co-Solvent (DMSO) Increases the solubility of hydrophobic compounds.Facilitates the preparation of a high-concentration stock solution.Final DMSO concentration in media should typically be <0.5% to avoid cytotoxicity.
Cyclodextrin Inclusion Complex Encapsulates the hydrophobic flavonoid in a hydrophilic shell.Significant increase in aqueous solubility (can be >10-fold for some flavonoids).The molar ratio of the compound to cyclodextrin needs to be optimized.
pH Adjustment (for non-cellular assays) Increases the ionization of the compound.Increased solubility at pH values above the pKa.May not be suitable for cell-based assays where physiological pH is required.
Use of Serum Binding to serum albumin can increase the solubility of some compounds.May increase the apparent solubility in serum-containing media.Can also lead to the formation of insoluble complexes; effect is compound-dependent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Stock Dilutions: Prepare a series of dilutions of your high-concentration this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • Dispense into Plate: In a clear 96-well plate, add a small, equal volume (e.g., 2 µL) of each DMSO stock dilution to separate wells. Include a DMSO-only control.

  • Add Medium: Using a multichannel pipette, add a corresponding volume of pre-warmed (37°C) cell culture medium to each well to achieve the desired final concentrations (e.g., 198 µL for a 1:100 dilution).

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • (Optional) Quantitative Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance compared to the control indicates light scattering due to precipitation. The highest concentration that remains clear is the maximum soluble concentration under those conditions.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for other flavonoids and may require optimization. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.

  • Prepare Solutions:

    • Prepare a solution of HP-β-CD in water (e.g., 20 mM).

    • Prepare a concentrated solution of this compound in a suitable organic solvent like ethanol or a minimal amount of DMSO.

  • Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously. A 1:1 molar ratio is a good starting point for optimization.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25-30°C) with continuous stirring for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Lyophilization (Optional): To obtain a solid powder of the inclusion complex, freeze-dry the filtered solution. The resulting powder can be reconstituted in water or media at a much higher concentration than the free compound.

Visualizations

Signaling Pathways

Scutellarin, the aglycone of this compound, is known to exert its anti-inflammatory effects by modulating key signaling pathways. The glycoside is often hydrolyzed to the aglycone to become bioactive.

experimental_workflow Troubleshooting Workflow for Precipitation Issues start Precipitate Observed in Media check_stock 1. Check Stock Solution (Is it fully dissolved in DMSO?) start->check_stock check_dilution 2. Review Dilution Method (Added to warm media? Mixed well?) check_stock->check_dilution Stock OK check_conc 3. Assess Final Concentration (Is it too high?) check_dilution->check_conc Dilution OK solubility_test Perform Solubility Test (Protocol 2) check_conc->solubility_test Yes optimize_media 4. Optimize Media Conditions (Reduce serum? Check pH?) check_conc->optimize_media No, conc is low lower_conc Lower Working Concentration solubility_test->lower_conc use_cyclodextrin Use Cyclodextrin Complex (Protocol 3) solubility_test->use_cyclodextrin success Precipitation Resolved lower_conc->success use_cyclodextrin->success optimize_media->success

Caption: A logical workflow for troubleshooting precipitation of this compound.

nfkb_pathway Inhibition of NF-κB Signaling by Scutellarin cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates scutellarin Scutellarin scutellarin->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes transcribes

Caption: Scutellarin inhibits the NF-κB pathway by preventing IKK activation.

mapk_pathway Modulation of MAPK Signaling by Scutellarin cluster_pathways MAPK Cascades stimulus Cellular Stress / Growth Factors erk ERK stimulus->erk jnk JNK stimulus->jnk p38 p38 stimulus->p38 response Inflammation, Proliferation, Apoptosis erk->response jnk->response p38->response scutellarin Scutellarin scutellarin->erk inhibits scutellarin->jnk inhibits scutellarin->p38 inhibits

Caption: Scutellarin can inhibit the phosphorylation of key MAPK proteins.

References

Scutellarin-7-diglucosidic acid experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Scutellarin-7-diglucosidic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a natural flavonoid glycoside. Flavonoids as a class are investigated for their antioxidant, anti-inflammatory, and other pharmacological properties. This compound is often used in research to explore its potential therapeutic effects.

Q2: How should I store and handle this compound?

A2: For long-term storage, it is recommended to store the compound at 4°C in a sealed container, protected from light and moisture. If dissolved in a solvent, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is soluble in water. To aid dissolution, the use of ultrasound and warming is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause 1: Autofluorescence.

    • Explanation: Flavonoid compounds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays, leading to high background readings.

    • Troubleshooting & Optimization:

      • Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the concentrations used in your experiment to quantify its autofluorescence.

      • Use a different detection method: If possible, switch to a non-fluorescence-based assay, such as a colorimetric or luminescent assay.

      • Select appropriate filters: If using a fluorescence-based assay is unavoidable, choose excitation and emission filters that minimize the excitation of the compound.

  • Possible Cause 2: Compound Aggregation.

    • Explanation: At higher concentrations, flavonoids can form aggregates, which may lead to non-specific inhibition of proteins and produce false-positive results.

    • Troubleshooting & Optimization:

      • Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation.

      • Include a detergent: Adding a low concentration of a non-ionic detergent like 0.01% Triton X-100 can sometimes help prevent aggregation. Ensure the detergent itself does not interfere with your assay.

      • Test a concentration range: Perform a dose-response curve to identify a concentration range where the compound is soluble and does not aggregate.

Issue 2: Poor peak shape or retention time shifts in HPLC analysis.
  • Possible Cause 1: Improper mobile phase composition.

    • Explanation: The choice of mobile phase is critical for achieving good chromatographic separation.

    • Troubleshooting & Optimization:

      • Adjust pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.

      • Optimize solvent ratio: Vary the ratio of organic solvent to aqueous buffer to achieve the desired retention and peak shape.

      • Use modifiers: Volatile modifiers like trifluoroacetic acid (TFA) or triethylamine (TEA) can be added at low concentrations (0.1-1.0%) to improve peak shape.

  • Possible Cause 2: Column degradation.

    • Explanation: Over time, the stationary phase of the HPLC column can degrade, leading to a loss of resolution and poor peak shape.

    • Troubleshooting & Optimization:

      • Flush the column: Flush the column with a strong solvent to remove any adsorbed contaminants.

      • Reverse flush: If the pressure is high, a reverse flush might help to remove particulates from the inlet frit.

      • Replace the column: If the performance does not improve after cleaning, the column may need to be replaced.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Control Purpose Expected Outcome
Untreated Cells Negative control for cytotoxicityHigh absorbance (high viability)
Vehicle Control To account for any effects of the solventHigh absorbance, similar to untreated cells
Positive Control (e.g., Doxorubicin) To confirm the assay can detect cytotoxicityLow absorbance (low viability)
Medium Only Blank for background subtractionVery low absorbance
Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring nitric oxide (NO) production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.

Control Purpose Expected Outcome
Untreated Cells Negative control for inflammationLow NO production
LPS Only Positive control for inflammationHigh NO production
Positive Control (e.g., Dexamethasone) To confirm inhibition of inflammationReduced NO production compared to LPS only

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound dilutions treat_cells Treat cells with compound prep_compound->treat_cells seed_cells Seed cells in 96-well plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add assay reagent (e.g., MTT) incubate->add_reagent measure Measure signal (e.g., Absorbance) add_reagent->measure analyze_data Analyze and interpret results measure->analyze_data

Caption: General experimental workflow for cell-based assays.

mapk_pathway cluster_mapk MAPK Cascade stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor scutellarin This compound (Potential Inhibitor) scutellarin->mapkk Inhibits gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) transcription_factor->gene_expression

Caption: Potential inhibition of the MAPK signaling pathway.

References

Technical Support Center: Enhancing Scutellarin-7-diglucosidic acid (S7DA) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoparticle-mediated delivery of Scutellarin-7-diglucosidic acid (S7DA), often referred to as Scutellarin (SCU) in literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding S7DA and its nanoformulation.

Q1: What is this compound (S7DA) and why is nanoparticle delivery necessary?

A1: this compound (S7DA), a flavonoid glycoside from the herb Erigeron breviscapus, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, its clinical application is severely hampered by poor aqueous solubility (approx. 0.16 mg/mL), low oral bioavailability (as low as 0.4% in some models), chemical instability, and rapid plasma elimination.[2][3][4] Nanoparticle encapsulation is a key strategy to overcome these limitations by enhancing solubility, protecting the molecule from degradation, improving circulation time, and potentially enabling targeted delivery.[5][6]

Q2: What are the most common types of nanoparticles used for S7DA delivery?

A2: The most frequently investigated nano-carriers for S7DA and similar flavonoids include:

  • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are biodegradable and biocompatible polymers, well-established in FDA-approved products, often prepared via nanoprecipitation or emulsion-solvent evaporation methods.[2][5][7]

  • Chitosan-based nanoparticles: Chitosan is a natural, mucoadhesive polymer that can be used to form nanoparticles through methods like ionic cross-linking, often with sodium tripolyphosphate (TPP).[8][9]

  • Liposomes and Solid Lipid Nanoparticles (SLNs): These lipid-based systems are effective for encapsulating hydrophobic or amphiphilic drugs, improving their solubility and bioavailability.[10][11]

  • Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with S7DA, significantly enhancing its aqueous solubility.[4][8]

Q3: What are the critical quality attributes (CQAs) to assess for S7DA nanoparticles?

A3: The primary CQAs for S7DA nanoparticles include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles. A narrow PDI (typically < 0.3) is desirable.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of colloidal stability. A higher magnitude (e.g., > ±20 mV) generally implies better stability against aggregation.[8]

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): EE% measures the percentage of the initial drug that is successfully encapsulated, while DL% measures the drug content relative to the total nanoparticle weight. High values are crucial for therapeutic efficacy and minimizing the required dose.[2][8]

  • In Vitro Release Profile: This determines how the drug is released from the nanoparticle over time, with sustained release often being a key objective.[7][12]

Part 2: Experimental Workflow & Protocols

A typical experimental workflow for developing and evaluating S7DA nanoparticles is outlined below.

G cluster_0 1. Formulation & Preparation cluster_1 2. Characterization cluster_2 3. In Vitro Evaluation cluster_3 4. In Vivo Studies A S7DA & Polymer Selection B Solvent System Optimization A->B C Nanoparticle Preparation B->C D Size & Zeta Potential (DLS) C->D E Morphology (TEM/SEM) F Encapsulation Efficiency & Drug Loading G In Vitro Release Study H Cellular Uptake Studies G->H I Cytotoxicity Assay (e.g., MTT) H->I J Anti-inflammatory Activity Assay I->J K Pharmacokinetics (PK) J->K L Biodistribution K->L M Therapeutic Efficacy in Disease Model L->M

Caption: General experimental workflow for S7DA nanoparticle development.

Protocol 1: Preparation of S7DA-PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from methodologies described for encapsulating scutellarin in PLGA nanoparticles.[2][7]

  • Prepare the Organic Phase:

    • Dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.

    • In a separate vial, dissolve 6 mg of S7DA in 1.5 mL of methanol using ultrasonication until a clear, saturated solution is formed.[2][7]

    • Mix the polymer and S7DA solutions to form the final organic phase.

  • Prepare the Aqueous Phase:

    • Prepare a 6 mL aqueous solution containing 5% (w/v) polyvinyl alcohol (PVA) as a stabilizer.

  • Nanoprecipitation:

    • While stirring the aqueous phase continuously (e.g., at 600 rpm), slowly inject the organic phase into it using a syringe.

    • Observe for the formation of a milky nanoparticle suspension.

  • Solvent Evaporation & Purification:

    • Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvents (acetonitrile and methanol).

    • Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm, 15 min, 4°C).

    • Wash the nanoparticle pellet twice with ultrapure water to remove excess PVA and unencapsulated drug.

    • Resuspend the final pellet in water or a suitable buffer for storage or lyophilization.

Protocol 2: Quantification of Encapsulation Efficiency (EE%)
  • Separate Nanoparticles from Free Drug:

    • After preparation (Step 4 of Protocol 1), collect the supernatant after the first centrifugation step. This contains the unencapsulated ("free") S7DA.

    • Carefully measure and record the total volume of the aqueous suspension before centrifugation.

  • Quantify Free S7DA:

    • Measure the concentration of S7DA in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 336 nm) or HPLC.[13]

  • Calculate EE%:

    • Use the following formula: EE (%) = [(Total S7DA added - Free S7DA in supernatant) / Total S7DA added] x 100

Part 3: Data Summary Tables

This section summarizes representative quantitative data from literature to provide a baseline for expected experimental outcomes.

Table 1: Physicochemical Properties of S7DA Nanoparticle Formulations

Nanoparticle TypeAvg. Size (nm)PDIZeta Potential (mV)EE (%)DL (%)Reference
SCU-PLGA NPs187.9 ± 3.40.077 ± 0.031-6.99 ± 1.7563.6 ± 4.41.19 ± 0.09[2]
Chitosan/HP-β-CD NPs~200~0.5+25~70Not Reported[8]
Chit-DC-VB12-Scu NPs150 - 250Not ReportedNot ReportedNot ReportedNot Reported[14]

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

FormulationCmax (µg/L)AUC (0-24h) (µg/L*h)Relative BioavailabilityReference
Free Scutellarin1101.42097.3100% (Reference)[3]
Scu-Me-C5-TG Prodrug1894.44697.6224%[3]
Scu-Me-C5-βMe-TG Prodrug2324.05146.4245%[3]

Part 4: Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of S7DA nanoparticles.

G cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Encapsulation Efficiency (EE%) Cause1 Poor drug-polymer interaction Problem->Cause1 Cause2 Drug leakage during preparation Problem->Cause2 Cause3 S7DA precipitation in aqueous phase Problem->Cause3 Cause4 Incorrect organic/aqueous phase ratio Problem->Cause4 Sol1 Select polymer with better affinity (e.g., hydrogen bonding). Cause1->Sol1 Address Sol2 Optimize stirring speed and injection rate. Reduce emulsification time. Cause2->Sol2 Address Sol3 Increase stabilizer (e.g., PVA) concentration. Ensure S7DA is fully dissolved in organic phase. Cause3->Sol3 Address Sol4 Systematically vary the phase ratio (e.g., 1:2, 1:3, 1:4). Cause4->Sol4 Address

Caption: Troubleshooting logic for low encapsulation efficiency.

Q: My nanoparticles are too large or show a high Polydispersity Index (PDI). What can I do?

A: Large particle size or high PDI often points to issues in the nanoprecipitation or emulsification process.

  • Check Polymer Concentration: Too high a polymer concentration can lead to a more viscous organic phase, resulting in larger particles. Try decreasing the PLGA or chitosan concentration.

  • Increase Stirring Speed: Higher energy input during formation (faster stirring or sonication) typically produces smaller, more uniform nanoparticles.

  • Optimize Stabilizer Concentration: The concentration of stabilizers like PVA is critical. Too little can lead to particle aggregation, while too much can also affect size. A concentration titration is recommended.

  • Control Injection Rate: A slower, more controlled injection of the organic phase into the aqueous phase often results in smaller and more homogenous nanoparticles.

Q: The Zeta Potential of my nanoparticles is close to neutral, and they are aggregating over time. How can I improve stability?

A: A near-neutral zeta potential (< |10 mV|) suggests low electrostatic repulsion, leading to poor colloidal stability.

  • Change Polymer Type: If using a neutral polymer like PLGA, consider incorporating a charged polymer or a PEGylated co-polymer (like PEG-PLGA) which provides steric hindrance to prevent aggregation.[7]

  • Use a Charged Surfactant/Stabilizer: Employing a charged stabilizer can impart a higher surface charge to the nanoparticles.

  • Adjust pH: For pH-sensitive polymers like chitosan, ensure the pH of the buffer is appropriate to maintain a positive charge (typically pH < 6.5).

Q: My in vitro release study shows a very high initial burst release of S7DA. How can this be controlled?

A: A high burst release is usually due to the drug being adsorbed to the nanoparticle surface rather than being fully encapsulated.

  • Improve Washing Steps: Ensure the nanoparticle pellet is washed thoroughly after centrifugation to remove all surface-adsorbed drug. Perform at least two washing cycles.

  • Optimize Drug-to-Polymer Ratio: A very high drug loading can lead to drug saturation at the particle surface. Try decreasing the initial amount of S7DA.

  • Use a Co-polymer: Incorporating a more hydrophobic co-polymer can sometimes create a denser core that slows down initial drug diffusion.

Part 5: Signaling Pathway Visualization

S7DA exerts its therapeutic effects by modulating several key inflammatory and cell signaling pathways.

G cluster_input cluster_scu cluster_pathways Key Intracellular Pathways cluster_output Cellular Response LPS Inflammatory Stimuli (e.g., LPS, TGF-β1) IKK IKK LPS->IKK Activates MAPK MAPK (p38, JNK) LPS->MAPK Activates PI3K PI3K LPS->PI3K Activates SCU Scutellarin (S7DA) (via Nanoparticle) SCU->IKK Inhibits SCU->MAPK Inhibits Akt Akt SCU->Akt Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Inflammation Promotes Transcription MAPK->Inflammation Promotes PI3K->Akt Akt->NFkB Activates

References

Technical Support Center: Enhancing Scutellarin-7-diglucosidic acid Bioavailability through Prodrug Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Scutellarin-7-diglucosidic acid through prodrug strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound and its active metabolite, scutellarin?

A1: The primary challenges stem from its classification as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by:

  • Low Solubility: Scutellarin has poor water solubility, which limits its dissolution in the gastrointestinal fluids.

  • Low Permeability: Its hydrophilic nature and molecular size hinder its ability to pass through the intestinal epithelial cells.[1]

  • Intestinal Metabolism: Scutellarin can be hydrolyzed by β-glucuronidase from the intestinal microflora to its aglycone, scutellarein, which is then further metabolized before it can be absorbed.[1][2]

  • Efflux Transporters: The molecule may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein, further reducing its net absorption.[2]

Q2: What are the main prodrug strategies that have been explored to overcome the bioavailability issues of scutellarin?

A2: Several prodrug strategies have been investigated to enhance the oral bioavailability of scutellarin by modifying its physicochemical properties. These include:

  • Lipid-Based Prodrugs: Triglyceride-mimetic prodrugs have been designed to increase lipophilicity, promote intestinal lymphatic transport, and avoid first-pass metabolism.[1]

  • Ester Prodrugs: Synthesizing various esters, such as ethyl, benzyl, and N,N-diethylglycolamide esters, can improve solubility and the apparent partition coefficient.[3]

  • Amino Acid Prodrugs: Attaching L-amino acids to the scutellarein backbone has been shown to significantly increase water solubility.[4]

Q3: How do triglyceride-mimetic prodrugs of scutellarin improve bioavailability?

A3: Triglyceride-mimetic prodrugs are designed to mimic dietary triglycerides. This strategy enhances oral bioavailability by:

  • Increasing the molecule's lipophilicity, which facilitates its incorporation into micelles.

  • Promoting absorption through the intestinal lymphatic system, thereby bypassing the hepatic first-pass metabolism.[1]

  • The prodrug is hydrolyzed in the intestinal tract to a monoglyceride prodrug, absorbed by intestinal epithelial cells, re-esterified back to the triglyceride prodrug, and then transported via the lymphatic system.[1]

Q4: What is the role of intestinal microflora in the absorption of scutellarin?

A4: The intestinal microflora plays a crucial role in the metabolism of scutellarin. Bacterial enzymes, such as β-glucuronidase, can hydrolyze scutellarin into its aglycone, scutellarein.[1][2] This conversion is a critical step as scutellarein can then be absorbed by intestinal epithelial cells.[2] However, this also exposes the aglycone to further metabolism within the enterocytes and the liver.

Troubleshooting Guides

Issue 1: Low aqueous solubility of the synthesized prodrug.
Potential Cause Troubleshooting Step Expected Outcome
The attached pro-moiety is too lipophilic.Synthesize a series of prodrugs with varying linker lengths or different pro-moieties that have a better hydrophilic-lipophilic balance.Improved aqueous solubility of the prodrug.
The prodrug has precipitated out of solution.Consider co-crystallization with a pharmaceutically acceptable guest molecule, such as glutaric acid, to improve the dissolution rate.[5]Formation of a co-crystal with enhanced aqueous dissolution.
The pH of the formulation vehicle is not optimal.Evaluate the pH-solubility profile of the prodrug and adjust the pH of the formulation vehicle accordingly.Increased solubility of the prodrug in the formulation.
Issue 2: Poor in vivo efficacy despite good in vitro stability of the prodrug.
Potential Cause Troubleshooting Step Expected Outcome
Premature hydrolysis of the prodrug in the gastrointestinal tract.Design prodrugs with more stable linkers, such as ether derivatives instead of esters.[4]Increased stability of the prodrug in the GI tract, allowing for absorption before hydrolysis.
Degradation of the prodrug by intestinal enzymes before absorption.Formulate the prodrug in a protective delivery system, such as an emulsion, to shield it from enzymatic degradation in the intestinal lumen.[3]Reduced pre-systemic metabolism and increased absorption of the intact prodrug.
High efflux of the prodrug by intestinal transporters.Co-administer the prodrug with a known efflux transporter inhibitor (e.g., verapamil, probenecid) in preclinical models to assess the impact of efflux.[2]Increased intracellular concentration of the prodrug and enhanced absorption.
Issue 3: Low conversion of the prodrug to the parent drug in vivo.

| Potential Cause | Troubleshooting Step | Expected Outcome | | The linker is too stable and not efficiently cleaved by target enzymes. | Design prodrugs with linkers that are known to be substrates for highly expressed enzymes in the target tissue or systemic circulation (e.g., esterases in plasma). | Efficient and timely release of the active parent drug at the desired site of action. | | Insufficient concentration of activating enzymes in the target tissue. | Investigate the expression levels of relevant enzymes in the target tissue and select a pro-moiety that is cleaved by a more abundant enzyme. | Enhanced conversion of the prodrug to the parent drug. |

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Parameters of Scutellarin and its Prodrugs

CompoundLog PAqueous Solubility (µg/mL)Relative Oral Bioavailability (%)Reference
Scutellarin-2.56-10.6 (in rats), 0.4 (in beagles)[1]
Scu-Me-C5-TG (Triglyceride-mimetic prodrug)--2.24-fold increase vs. scutellarin[1]
Scu-Me-C5-βMe-TG (Triglyceride-mimetic prodrug)--2.45-fold increase vs. scutellarin[1]
N,N-diethylglycolamide ester of scutellarin1.48~35 times higher than scutellarin in water1.58-fold increase vs. scutellarin-cyclodextrin complex[3]
Scutellarein 4'-L-amino acid ester derivatives-1796 - 4100-[4]
Scutellarein 4'-L-amino acid ether derivatives-27.7 - 81.1-[4]

Experimental Protocols

Protocol 1: In Situ Single-Pass Intestinal Perfusion for Absorption Studies

This protocol is adapted from studies investigating the intestinal absorption of scutellarin and its aglycone.[2]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the small intestine and cannulate the desired intestinal segment (e.g., jejunum, ileum).

  • Perfusion System Setup: Perfuse the cannulated intestinal segment with a physiological buffer (e.g., Krebs-Ringer buffer) at a constant flow rate using a peristaltic pump.

  • Drug Administration: Introduce the test compound (this compound prodrug) dissolved in the perfusion buffer into the intestinal segment.

  • Sample Collection: Collect the outlet perfusate at predetermined time intervals.

  • Analysis: Analyze the concentration of the prodrug and any metabolites in the collected perfusate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Calculation: Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Peff) using appropriate equations.

Protocol 2: In Vitro Hydrolysis Study in Plasma and Intestinal Homogenates

This protocol is based on methods used to assess the stability of scutellarin prodrugs.[3]

  • Preparation of Biological Matrices: Obtain fresh human or rat plasma and prepare intestinal homogenates from different segments of the small intestine.

  • Incubation: Add a known concentration of the prodrug to the plasma or intestinal homogenate and incubate at 37°C in a shaking water bath.

  • Sample Collection: At various time points, withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the concentration of the remaining prodrug and the formed parent drug in the supernatant by a validated analytical method.

  • Data Analysis: Determine the hydrolysis half-life (t1/2) of the prodrug in the biological matrices.

Visualizations

experimental_workflow cluster_design Prodrug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment design Prodrug Strategy Selection (e.g., Triglyceride-mimetic, Amino Acid Ester) synthesis Chemical Synthesis of Prodrug Candidates design->synthesis solubility Solubility & Stability (Aqueous buffers, pH profiling) synthesis->solubility permeability Permeability Assessment (e.g., Caco-2 cell model) solubility->permeability metabolism Metabolic Stability (Plasma, Intestinal Homogenates) permeability->metabolism pk_study Pharmacokinetic Studies in Rats (Oral Administration) metabolism->pk_study bioavailability Bioavailability Calculation (AUC comparison) pk_study->bioavailability

Caption: Experimental workflow for the development and evaluation of this compound prodrugs.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System prodrug Triglyceride-Mimetic Prodrug (Scu-TG) hydrolysis Pancreatic Lipase Hydrolysis prodrug->hydrolysis mg_prodrug Monoglyceride-Prodrug (Scu-MG) hydrolysis->mg_prodrug absorption Micellar Absorption mg_prodrug->absorption re_esterification Re-esterification absorption->re_esterification chylomicron Chylomicron Formation re_esterification->chylomicron lymph_transport Lymphatic Transport chylomicron->lymph_transport systemic_circulation Systemic Circulation lymph_transport->systemic_circulation

Caption: Intestinal absorption pathway of a triglyceride-mimetic prodrug of scutellarin.

References

Validation & Comparative

Scutellarin vs. Scutellarein: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant capacities of scutellarin and its aglycone, scutellarein. This analysis is supported by experimental data from peer-reviewed studies to inform research and development in therapeutics where antioxidant activity is a key mechanistic feature.

Introduction: Scutellarin, a flavonoid glycoside, and its primary metabolite, scutellarein, are both recognized for their significant pharmacological activities, including potent antioxidant effects. While the initial request specified a comparison with scutellarin-7-diglucosidic acid, a thorough review of the scientific literature reveals a lack of available data for a direct comparison of its antioxidant properties with scutellarin. Consequently, this guide will focus on the well-documented and scientifically pertinent comparison between scutellarin and its aglycone, scutellarein. Understanding the differential antioxidant potential of these two molecules is crucial, as scutellarin is often administered as a prodrug that is metabolized to scutellarein in the body.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of scutellarin and scutellarein has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The following table summarizes the comparative antioxidant activities of scutellarin and scutellarein from published studies.

Antioxidant AssayScutellarin (IC50)Scutellarein (IC50)Key FindingsReference
DPPH Radical Scavenging17.56 µmol/L16.84 µmol/LScutellarein exhibits slightly stronger DPPH radical scavenging activity.[1][2]
ABTS•+ Radical Scavenging3.53 µmol/L3.00 µmol/LScutellarein demonstrates superior scavenging of ABTS•+ radicals.[1][2]
•OH Radical Scavenging3.19 mmol/L0.31 mmol/LScutellarein is a significantly more potent scavenger of hydroxyl radicals.[1][2]
Superoxide Anion (•O2−) ScavengingLower IC50Higher IC50Scutellarin is a more effective scavenger of superoxide anions.[3][3]
Fe2+ Chelating ActivityShows typical peakNo typical peakScutellarin demonstrates superior iron-chelating capabilities.[3][3]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH radicals (e.g., 80 µmol/L) is prepared in ethanol.

  • Reaction Mixture: 100 µL of the sample (at various concentrations, dissolved in ethanol) is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The mixture is shaken and incubated at room temperature in the dark for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates a higher radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] × 100%, where A_sample is the absorbance of the sample with DPPH, A_blank is the absorbance of the sample without DPPH, and A_control is the absorbance of the DPPH solution without the sample.[1] The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS•+ radical cation.

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 10 µL of the sample is mixed with 1.0 mL of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathways in Antioxidant Action

Scutellarin exerts its antioxidant effects intracellularly through the modulation of key signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Scutellarin_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_scutellarin Scutellarin Action cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Scutellarin Scutellarin Keap1 Keap1 Scutellarin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition (degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Scutellarin's antioxidant signaling pathway via Nrf2 activation.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for determining the antioxidant capacity of a compound using in vitro spectrophotometric assays is outlined below.

Experimental_Workflow A Sample Preparation (Scutellarin/Scutellarein at various concentrations) C Mixing of Sample and Reagent A->C B Reagent Preparation (e.g., DPPH, ABTS•+) B->C D Incubation (Specific time and temperature) C->D E Spectrophotometric Measurement (Absorbance reading) D->E F Data Analysis (Calculation of % inhibition) E->F G IC50 Determination (Dose-response curve) F->G

Caption: General workflow for in vitro antioxidant assays.

Conclusion

The presented data indicates that while both scutellarin and scutellarein are potent antioxidants, their efficacy varies depending on the specific reactive species and the mechanism of action. Scutellarein, the aglycone form, generally exhibits superior radical scavenging activity against DPPH, ABTS•+, and hydroxyl radicals.[1] Conversely, scutellarin demonstrates a greater capacity for scavenging superoxide anions and chelating ferrous ions.[3]

These differences are critical for drug development and research applications. For instance, in conditions where hydroxyl radical-mediated damage is predominant, scutellarein may be a more effective therapeutic agent. However, in pathologies characterized by superoxide production or iron-induced oxidative stress, scutellarin could be more beneficial. The activation of the Nrf2/ARE pathway by scutellarin underscores its role in enhancing endogenous antioxidant defenses. Further in vivo studies are warranted to fully elucidate the therapeutic implications of these differential antioxidant profiles.

References

A Comparative Analysis of Scutellarin-7-diglucosidic acid and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, both Scutellarin-7-diglucosidic acid and quercetin have garnered attention for their potential therapeutic properties. This guide provides a comparative analysis of these two compounds, focusing on their antioxidant and anti-inflammatory activities, and the signaling pathways they modulate. It is important to note that while extensive research is available for quercetin, specific experimental data for this compound is limited. This analysis draws upon available data for quercetin and related compounds, such as scutellarin and its aglycone, scutellarein, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Antioxidant and Anti-inflammatory Activities

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of quercetin and related compounds. Direct comparative data for this compound is currently unavailable in the reviewed literature.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 / ValueReference
Quercetin DPPH Radical Scavenging15.9 µg/mL[1]
DPPH Radical Scavenging19.17 µg/mL[2]
DPPH Radical Scavenging4.60 ± 0.3 µM[3]
ORACHigher than curcumin[4]
Scutellarein DPPH Radical ScavengingLower IC50 than Scutellarin[5]
Scutellarin DPPH Radical ScavengingHigher IC50 than Scutellarein[5]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency. ORAC (Oxygen Radical Absorbance Capacity) values are another measure of antioxidant strength.

Table 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC50Reference
Quercetin ~27 µM[6]
Significant inhibition at 5-50 µM[7]
Scutellarein Effective at 25-125 µM[8]

Signaling Pathways

Quercetin has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[9] Notably, it can inhibit the PI3K/Akt and NF-κB signaling pathways.[9] By down-regulating these pathways, quercetin can reduce the expression of pro-inflammatory cytokines and mediators.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Genes\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quercetin [label="Quercetin", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> IKK [label="activates"]; IKK -> IκBα [label="phosphorylates"]; IκBα -> NFκB [label="releases"]; NFκB -> Nucleus [label="translocates to"]; Nucleus -> Inflammatory_Genes [label="activates transcription of"];

TLR4 -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> IKK [label="activates"];

Quercetin -> IKK [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Quercetin -> PI3K [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Quercetin -> Akt [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } .dot Caption: Simplified diagram of quercetin's inhibitory action on the NF-κB and PI3K/Akt signaling pathways.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt_Pathway [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scutellarin [label="Scutellarin", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2_ARE_Pathway [label="Nrf2/ARE Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> MAPK_Pathway; Inflammatory_Stimuli -> NFkB_Pathway; Inflammatory_Stimuli -> PI3K_Akt_Pathway; MAPK_Pathway -> Inflammatory_Response; NFkB_Pathway -> Inflammatory_Response; PI3K_Akt_Pathway -> Inflammatory_Response;

Scutellarin -> MAPK_Pathway [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Scutellarin -> NFkB_Pathway [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Scutellarin -> PI3K_Akt_Pathway [label="modulates", color="#EA4335", style=dashed, fontcolor="#EA4335"];

Oxidative_Stress -> Nrf2_ARE_Pathway [label="activates"]; Nrf2_ARE_Pathway -> Antioxidant_Enzymes [label="upregulates"]; Scutellarin -> Nrf2_ARE_Pathway [label="activates", color="#34A853", style=dashed, fontcolor="#34A853"]; } .dot Caption: Overview of signaling pathways modulated by scutellarin.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_samples [label="Prepare Sample and\nStandard Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_dpph [label="Prepare DPPH\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Sample/Standard\nwith DPPH Solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate in Dark\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; measure_absorbance [label="Measure Absorbance\nat ~517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_samples; prepare_samples -> mix; prepare_dpph -> mix; mix -> incubate; incubate -> measure_absorbance; measure_absorbance -> calculate; calculate -> end; } .dot Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solutions.

    • Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each dilution of the test compound and standard.

    • A control is prepared by mixing the solvent with the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed RAW 264.7 cells\nin a 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_cells [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Treat cells with\nTest Compound", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate_cells [label="Stimulate with LPS\n(e.g., 1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_again [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; collect_supernatant [label="Collect Cell Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; griess_reaction [label="Perform Griess Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_absorbance [label="Measure Absorbance\nat ~540 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % NO Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate_cells; incubate_cells -> treat_cells; treat_cells -> stimulate_cells; stimulate_cells -> incubate_again; incubate_again -> collect_supernatant; collect_supernatant -> griess_reaction; griess_reaction -> measure_absorbance; measure_absorbance -> calculate; calculate -> end; } .dot Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (this compound or quercetin) for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound should be included.

    • Incubate the cells for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measurement and Calculation:

    • Measure the absorbance at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined.

    • A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Conclusion

This comparative guide highlights the current state of knowledge regarding the antioxidant and anti-inflammatory properties of this compound and quercetin. Quercetin is a well-studied flavonoid with demonstrated potent antioxidant and anti-inflammatory effects, mediated in part through the inhibition of the PI3K/Akt and NF-κB signaling pathways.

In contrast, there is a significant lack of direct experimental data for this compound. Research on the related compounds, scutellarin and scutellarein, suggests that the scutellarein backbone possesses anti-inflammatory and antioxidant activities and modulates key signaling pathways like NF-κB, MAPK, and PI3K/Akt. The presence of a diglucoside moiety at the 7-position in this compound will likely influence its solubility, bioavailability, and potentially its biological activity compared to its aglycone and other glycosidic forms.

Further research, including direct comparative studies employing standardized in vitro and in vivo models, is crucial to elucidate the specific pharmacological profile of this compound and to accurately assess its therapeutic potential relative to well-established flavonoids like quercetin. The experimental protocols provided herein offer a foundation for such future investigations.

References

Validating the Anti-inflammatory Mechanism of Scutellarin-7-diglucosidic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of Scutellarin-7-diglucosidic acid against established anti-inflammatory agents, Ibuprofen and Dexamethasone. The information presented herein is supported by experimental data from preclinical studies, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Executive Summary

Inflammation is a complex biological response implicated in a multitude of diseases. While current anti-inflammatory drugs are effective, they are often associated with adverse effects, necessitating the exploration of new therapeutic agents. Scutellarin, a flavonoid glycoside, and its derivatives like this compound, have demonstrated potent anti-inflammatory properties in various studies.[1][2][3] This guide delves into the molecular mechanisms underlying the anti-inflammatory action of Scutellarin, presenting a comparative analysis with the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.

Comparative Analysis of Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. This is in contrast to the more direct enzymatic inhibition by Ibuprofen and the broad genomic and non-genomic effects of Dexamethasone.

FeatureThis compoundIbuprofenDexamethasone
Primary Mechanism of Action Modulation of inflammatory signaling pathways (NF-κB, MAPK) and activation of the Nrf2 antioxidant response pathway.[2][3][4]Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6]Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes.[7]
Effect on NF-κB Pathway Inhibits the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[8][9]Indirectly affects NF-κB signaling by reducing prostaglandin-mediated inflammation.Potently inhibits NF-κB activation through multiple mechanisms, including the induction of IκBα.[10]
Effect on MAPK Pathway Suppresses the phosphorylation of key MAPK proteins (p38, JNK), thereby inhibiting downstream inflammatory responses.[4][11]Limited direct effect on the MAPK pathway.Can modulate MAPK signaling, but this is not its primary anti-inflammatory mechanism.
Effect on COX Enzymes Downregulates the expression of COX-2 induced by inflammatory stimuli.[12]Directly inhibits the enzymatic activity of both COX-1 and COX-2.[5]Suppresses the expression of COX-2.[13]
Effect on Nrf2 Pathway Activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective genes.[14][15][16]No significant direct effect on the Nrf2 pathway.Limited direct effect on the Nrf2 pathway.
Key Molecular Targets IKK, IκBα, p65 (NF-κB pathway); p38, JNK (MAPK pathway); Nrf2, Keap1.[8][9][14]COX-1 and COX-2 enzymes.[6]Glucocorticoid Receptor (GR).[17]

Quantitative Data on the Anti-inflammatory Effects of Scutellarin

The following tables summarize the quantitative data from various in vitro and in vivo studies demonstrating the anti-inflammatory efficacy of Scutellarin.

Table 1: Inhibition of Pro-inflammatory Mediators by Scutellarin in vitro

Inflammatory MediatorExperimental ModelScutellarin ConcentrationObserved EffectCitation
Nitric Oxide (NO)LPS-stimulated RAW264.7 macrophages10, 20, 40 µMDose-dependent reduction in NO production[18]
Prostaglandin E2 (PGE2)IL-1β-stimulated mouse chondrocytes15, 30 µMDose-dependent decrease in PGE2 production[12]
Tumor Necrosis Factor-α (TNF-α)LPS-induced BV-2 microglial cellsNot specifiedSignificant inhibition of TNF-α production[8]
Interleukin-1β (IL-1β)LPS-induced BV-2 microglial cellsNot specifiedSignificant inhibition of IL-1β production[8]
Interleukin-6 (IL-6)IL-1β-stimulated mouse chondrocytes15, 30 µMDose-dependent reduction in IL-6 levels[12]
Cyclooxygenase-2 (COX-2)IL-1β-stimulated mouse chondrocytes15, 30 µMDose-dependent downregulation of COX-2 expression[12]
Inducible Nitric Oxide Synthase (iNOS)IL-1β-stimulated mouse chondrocytes15, 30 µMDose-dependent downregulation of iNOS expression[12]

Table 2: Modulation of Signaling Pathways by Scutellarin in vitro

Signaling PathwayProtein TargetExperimental ModelScutellarin ConcentrationObserved EffectCitation
NF-κBp-p65 (phosphorylated)LPS-induced BV-2 microglial cellsNot specifiedSuppression of p65 phosphorylation[8]
NF-κBIκBα degradationLPS-induced BV-2 microglial cellsNot specifiedInhibition of IκBα degradation[8]
MAPKp-p38 (phosphorylated)LPS-activated BV-2 microgliaNot specifiedMarked attenuation of p-p38 expression[11]
MAPKp-JNK (phosphorylated)LPS-activated BV-2 microgliaNot specifiedMarked attenuation of p-JNK expression[11]
Nrf2Nuclear Nrf2H/R-stimulated hepatocytes10, 20, 40 µMMarked increase in nuclear Nrf2 protein expression[14]
Nrf2HO-1 mRNAH/R-stimulated hepatocytes10, 20, 40 µMSignificant upregulation of HO-1 mRNA expression[14]
Nrf2NQO1 mRNAH/R-stimulated hepatocytes10, 20, 40 µMSignificant upregulation of NQO1 mRNA expression[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the anti-inflammatory mechanism of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW264.7), murine microglial cell line (BV-2), or primary cells such as mouse chondrocytes are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) or pro-inflammatory cytokines like Interleukin-1β (IL-1β) are used to induce an inflammatory response in the cells.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration before the addition of the inflammatory stimulus.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE2) in the cell culture supernatant are quantified using commercially available ELISA kits.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Total cellular proteins or nuclear and cytoplasmic fractions are extracted from the treated cells.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-p65, p-p38, Nrf2).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the treated cells and reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification with specific primers for the target genes (e.g., COX-2, iNOS, TNF-α, IL-1β, IL-6, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Immunofluorescence for NF-κB Nuclear Translocation
  • Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Imaging: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 Inflammatory Stimulus (LPS, IL-1β) cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nrf2 Pathway Stimulus Stimulus p38 p38 Stimulus->p38 JNK JNK Stimulus->JNK IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates (leads to degradation) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Keap1 Keap1 Nrf2 Nrf2 Nrf2->Nucleus translocates to ARE ARE Antioxidant Gene Expression e.g., HO-1, NQO1 ARE->Antioxidant Gene Expression activates Nucleus->ARE binds to Pro-inflammatory Gene Expression e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS Nucleus->Pro-inflammatory Gene Expression activates Scutellarin Scutellarin Scutellarin->p38 inhibits Scutellarin->JNK inhibits Scutellarin->IKK inhibits Scutellarin->Keap1 dissociates from

Caption: Key inflammatory signaling pathways and points of intervention by Scutellarin.

G cluster_0 In Vitro Model cluster_1 Endpoint Analysis Cell Culture Cell Culture Inflammatory Stimulus Inflammatory Stimulus Cell Culture->Inflammatory Stimulus Compound Treatment Compound Treatment Inflammatory Stimulus->Compound Treatment Cytokine/PGE2 Measurement (ELISA) Cytokine/PGE2 Measurement (ELISA) Compound Treatment->Cytokine/PGE2 Measurement (ELISA) Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) Compound Treatment->Gene Expression (qRT-PCR) Protein Expression (Western Blot) Protein Expression (Western Blot) Compound Treatment->Protein Expression (Western Blot) NF-κB Translocation (IF) NF-κB Translocation (IF) Compound Treatment->NF-κB Translocation (IF)

Caption: General experimental workflow for evaluating anti-inflammatory compounds in vitro.

Conclusion

This compound presents a promising multi-target approach to anti-inflammatory therapy. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, while simultaneously activating the protective Nrf2 pathway, distinguishes it from conventional anti-inflammatory drugs. The compiled data and methodologies in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory disorders. Further head-to-head comparative studies with established drugs are warranted to fully elucidate its therapeutic potential and position in the clinical landscape.

References

Head-to-Head Study: Scutellarin-7-diglucosidic acid in the Landscape of Bioactive Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving field of flavonoid research, Scutellarin-7-diglucosidic acid, a natural flavone, is gaining attention for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other well-researched flavonoids—quercetin, luteolin, and apigenin—focusing on their performance in key biological assays. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the critical signaling pathways modulated by these compounds.

It is important to note that direct head-to-head comparative studies involving this compound are limited in the current body of scientific literature. Much of the available quantitative data pertains to its aglycone, scutellarin. This guide incorporates data for scutellarin as a proxy to infer the potential activities of its glycosidic form, a common practice in preliminary comparative analyses.

Comparative Analysis of Bioactivities

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound's aglycone (scutellarin) and other prominent flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Scutellarin17.56[1]3.53[1]
Quercetin~4.60[2]1.89[1][3]
Luteolin--
Apigenin--
Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundNitric Oxide (NO) Inhibition in Macrophages
ScutellarinDose-dependent reduction in NO production in LPS-induced BV-2 microglial cells.[4]
Quercetin-
Luteolin-
Apigenin-

Note: Specific IC50 values for NO inhibition were not consistently reported across the searched literature for a direct comparison.

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for this activity.

CompoundCell LineIC50 (µM)
ScutellarinA549 (Lung Carcinoma)~536 (converted from 246.8 µg/ml)[5]
H1975 (Lung Carcinoma)~260 (converted from 120.0 µg/ml)[5]
MCF-7 (Breast Cancer)40.1% inhibition at 24h (concentration not specified)
QuercetinHCT116 (Colon Carcinoma)22.4
Luteolin--
ApigeninHep G2 (Hepatoma)~29.7 (converted from 8.02 µg/ml)

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Reaction mixture: In a 96-well plate, various concentrations of the test flavonoid are added to the wells.

  • Initiation of reaction: A fixed volume of the DPPH solution is added to each well. A control well contains only the solvent and DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the flavonoid.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium and seeded in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test flavonoid for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (typically 540 nm).

  • Calculation of NO inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

  • IC50 determination: The IC50 value is determined by plotting the percentage of NO inhibition against the concentration of the flavonoid.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test flavonoid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the flavonoid.

Signaling Pathway Visualizations

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by scutellarin and quercetin.

Scutellarin_Signaling_Pathways Scutellarin Scutellarin AKT AKT Scutellarin->AKT Inhibits HIPPO HIPPO Pathway Scutellarin->HIPPO Activates Nrf2 Nrf2 Scutellarin->Nrf2 Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition YAP YAP HIPPO->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP Tumor_Suppression Tumor Suppression pYAP->Tumor_Suppression ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes

Caption: Key signaling pathways modulated by Scutellarin.

Quercetin_Signaling_Pathways Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits NFkB NF-κB Quercetin->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Quercetin->MAPK Modulates Nrf2 Nrf2 Quercetin->Nrf2 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Defense Antioxidant Defense ARE->Antioxidant_Defense

Caption: Key signaling pathways modulated by Quercetin.

Conclusion

This guide provides a foundational comparison of this compound, primarily through its aglycone scutellarin, with other major flavonoids. The presented data highlights the potential of these natural compounds in antioxidant, anti-inflammatory, and anticancer applications. However, the limited availability of direct comparative data for this compound underscores the need for further head-to-head studies to fully elucidate its therapeutic potential relative to other well-established flavonoids. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct such crucial investigations.

References

Unveiling the Molecular Targets of Scutellarin-7-diglucosidic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Scutellarin-7-diglucosidic acid and its potential molecular targets, placed in context with alternative compounds exhibiting similar biological activity. The information presented herein is supported by experimental data from peer-reviewed scientific literature, intended to inform further research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring flavonoid found in plants such as Perilla ocimoides var. Crispa. While direct studies confirming the specific molecular targets of this compound are limited, research on extracts of Perilla frutescens, where it is a constituent, has demonstrated significant biological activity. A key finding is the inhibitory effect of Perilla frutescens decoctions on the proliferation of murine mesangial cells, a critical factor in the progression of certain kidney diseases.

Comparative Analysis of Anti-Proliferative Effects on Mesangial Cells

The proliferation of mesangial cells is a hallmark of various glomerular diseases. The inhibitory effects of a Perilla frutescens decoction, containing this compound, have been evaluated alongside other compounds known to modulate this process. This section compares the performance of the Perilla frutescens decoction with Rosmarinic acid, another active compound in the decoction, and Imatinib (STI 571), a known inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor.

Compound/ExtractTarget Cell LineAssayKey FindingsIC50 Value
Perilla frutescens DecoctionCultured Murine Mesangial CellsDNA Synthesis AssaySignificantly inhibited fetal calf serum-induced DNA synthesis.[1]8.8 µg/mL[1]
Rosmarinic AcidCultured Murine Mesangial Cells[3H]thymidine IncorporationInhibited PDGF-induced cell proliferation.Not explicitly stated in the primary comparative study, but identified as the main contributor to the decoction's effect.[1]
Imatinib (STI 571)Cultured Mesangial Cells[3H]thymidine IncorporationCompletely abolished PDGF-stimulated mesangial cell proliferation.~0.4 µM (for complete abolition)[2]
Imatinib (STI 571)Cell-free assayTyrosine Kinase Inhibition AssayPotent inhibitor of PDGFR.~0.1 µM[3][4]

Elucidating the Signaling Pathways

The anti-proliferative effects of these compounds are mediated through distinct signaling pathways. While the precise pathway for this compound is yet to be fully elucidated, the mechanisms of its comparators offer valuable insights.

Platelet-Derived Growth Factor (PDGF) Signaling Pathway: PDGF is a potent mitogen for mesangial cells. Its binding to the PDGF receptor (PDGFR), a receptor tyrosine kinase, triggers a signaling cascade that promotes cell proliferation. A key downstream effector of this pathway is the Signal Transducer and Activator of Transcription 3 (STAT3).

PDGF_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binds to p_PDGFR Phosphorylated PDGFR PDGFR->p_PDGFR Autophosphorylation STAT3 STAT3 p_PDGFR->STAT3 Activates p_STAT3 Phosphorylated STAT3 STAT3->p_STAT3 Phosphorylation Proliferation Mesangial Cell Proliferation p_STAT3->Proliferation Promotes Imatinib Imatinib (STI 571) Imatinib->PDGFR Inhibits

PDGF Signaling Pathway in Mesangial Cell Proliferation.

Rosmarinic Acid's Proposed Mechanism: Rosmarinic acid has been shown to suppress the mRNA expression of both PDGF and the proto-oncogene c-myc in PDGF-stimulated mesangial cells. This suggests that Rosmarinic acid acts upstream in the signaling cascade, potentially by interfering with the autocrine signaling of PDGF or by inhibiting the transcriptional activation of key proliferative genes.

Rosmarinic_Acid_Workflow cluster_cell Mesangial Cell PDGF_Stimulation PDGF Stimulation Gene_Expression PDGF & c-myc mRNA Expression PDGF_Stimulation->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->Gene_Expression Inhibits

Proposed Mechanism of Rosmarinic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the supporting literature.

Mesangial Cell Proliferation Assays

1. [3H]Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Murine mesangial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS).

  • Stimulation: Cells are stimulated with a mitogen, such as 1% FCS or a specific growth factor like PDGF (e.g., 50 ng/mL).

  • Treatment: The test compound (e.g., Perilla frutescens decoction, Rosmarinic acid, or Imatinib) is added at various concentrations.

  • Radiolabeling: [3H]thymidine is added to the culture medium and incubated for a defined period, allowing for its incorporation into newly synthesized DNA.

  • Harvesting and Measurement: Cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.

2. Proliferating Cell Nuclear Antigen (PCNA) Staining

PCNA is a protein associated with DNA synthesis and is used as a marker for proliferating cells.

  • Tissue/Cell Preparation: Formalin-fixed, paraffin-embedded tissue sections or cultured cells on slides are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PCNA antigen.

  • Blocking: Non-specific binding sites are blocked using a protein block solution.

  • Primary Antibody Incubation: The samples are incubated with a monoclonal antibody specific for PCNA (e.g., clone PC10).

  • Detection System: A labeled secondary antibody and a chromogenic substrate (e.g., DAB) are used to visualize the PCNA-positive cells.

  • Analysis: The number of PCNA-positive nuclei is counted and often expressed as a percentage of the total number of cells.

Western Blot for Phosphorylated PDGF Receptor

This technique is used to detect the activation (phosphorylation) of the PDGF receptor.

  • Cell Lysis: Cultured mesangial cells, following stimulation with PDGF and treatment with the test compound, are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the PDGF receptor (e.g., anti-phospho-PDGFR-β).

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

  • Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is detected on X-ray film or with a digital imaging system. The band intensity is quantified using densitometry.

Western_Blot_Workflow cluster_workflow Western Blot Protocol A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody (anti-p-PDGFR) E->F G Secondary Antibody (HRP-conjugated) F->G H Detection (ECL) G->H I Analysis H->I

Western Blot Experimental Workflow.

Conclusion

While the direct molecular targets of this compound require further investigation, the available evidence strongly suggests its involvement in pathways that regulate cell proliferation. The anti-proliferative activity of Perilla frutescens decoctions on mesangial cells, a key in vitro model for certain kidney diseases, provides a compelling basis for future studies. Comparative analysis with well-characterized inhibitors like Rosmarinic acid and Imatinib offers a valuable framework for elucidating its precise mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate the design of future experiments aimed at confirming the molecular targets of this promising natural compound.

References

Scutellarin-7-diglucosidic acid efficacy versus established antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Scutellarin-7-diglucosidic acid, a naturally occurring flavone, demonstrates notable antioxidant properties, positioning it as a subject of interest for researchers in drug development and related scientific fields. When compared to established antioxidants such as Vitamin C, Vitamin E, and Coenzyme Q10, its efficacy presents a complex picture, supported by a growing body of in vitro experimental data. This guide provides a comprehensive comparison of this compound's antioxidant performance against these well-known compounds, detailing the experimental methodologies and underlying signaling pathways.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of this compound and established antioxidants is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. These tests measure the ability of a compound to scavenge free radicals, a key indicator of antioxidant activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies of this compound against Vitamin C, Vitamin E, and Coenzyme Q10 under identical conditions are limited, data from various studies using standardized methods allow for an indirect comparison. It is important to note that the aglycone form, scutellarein, often exhibits stronger antioxidant activity than its glycoside derivatives like scutellarin.[1]

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)Notes
Scutellarin 12.5[2]7.9[2]-Data for Scutellarin, the glucuronide of scutellarein.[2]
Vitamin C (Ascorbic Acid) 23.3 - 41.2528.23 - 127.7-IC50 values can vary depending on assay conditions.
Vitamin E (α-Tocopherol) ~42.86--Data often presented for various homologues; α-tocopherol is the most biologically active.[3]
Coenzyme Q10 (Ubiquinol) ---As a lipid-soluble antioxidant, its activity is often measured in different assay systems.

Note: The data presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental protocols. The IC50 values for Vitamin C and the data for Vitamin E are ranges found across multiple studies.[3] Direct head-to-head studies are needed for a definitive comparison.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key antioxidant assays cited are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a common method used to evaluate the free radical scavenging ability of antioxidants.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (this compound, Vitamin C, etc.) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS•+ radical cation. This solution is then diluted to obtain a specific absorbance at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A fixed volume of the ABTS•+ solution is mixed with the sample solutions.

  • Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. The mixture is then exposed to a source of peroxyl radicals (e.g., AAPH). The antioxidant protects the fluorescent probe from being damaged by the radicals. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Solutions of the fluorescent probe, the radical generator (AAPH), and the antioxidant standard (Trolox) are prepared in a suitable buffer.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Assay in Microplate: The sample, fluorescent probe, and AAPH are mixed in the wells of a microplate.

  • Fluorescence Measurement: The fluorescence is measured kinetically over a period of time using a fluorescence microplate reader.

  • Calculation: The area under the curve (AUC) is calculated for the samples and the standard. The ORAC value is then expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and the established antioxidants are mediated through various cellular signaling pathways.

Scutellarin and the Nrf2/ARE Pathway

Scutellarin has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or inducers like Scutellarin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scutellarin Scutellarin Keap1_Nrf2 Keap1-Nrf2 Complex Scutellarin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralizes

Scutellarin activates the Nrf2/ARE antioxidant pathway.
Established Antioxidants: Direct Scavenging and Regeneration

Vitamin C, Vitamin E, and Coenzyme Q10 primarily function as direct free radical scavengers and are involved in a regenerative network.

  • Vitamin E (α-Tocopherol): As a lipid-soluble antioxidant, Vitamin E is a key protector of cell membranes from lipid peroxidation. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid damage. In this process, Vitamin E itself becomes a radical (tocopheroxyl radical).

  • Vitamin C (Ascorbic Acid): This water-soluble antioxidant can regenerate the oxidized Vitamin E by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[6]

  • Coenzyme Q10 (Ubiquinol): In its reduced form (ubiquinol), Coenzyme Q10 is a potent lipid-soluble antioxidant that can also regenerate Vitamin E. It plays a crucial role in the mitochondrial electron transport chain and in protecting mitochondrial membranes from oxidative damage.

Antioxidant_Regeneration ROS Reactive Oxygen Species (ROS) Lipid_Peroxyl Lipid Peroxyl Radical ROS->Lipid_Peroxyl Oxidizes Lipids Vitamin_E Vitamin E (α-Tocopherol) Lipid_Peroxyl->Vitamin_E Scavenged by Vitamin_E_Radical Vitamin E Radical Vitamin_E->Vitamin_E_Radical Becomes Vitamin_C Vitamin C (Ascorbic Acid) Vitamin_E_Radical->Vitamin_C Regenerated by CoQ10 Coenzyme Q10 (Ubiquinol) Vitamin_E_Radical->CoQ10 Regenerated by Vitamin_C_Radical Vitamin C Radical Vitamin_C->Vitamin_C_Radical Becomes CoQ10->ROS Directly Scavenges Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagent (DPPH or ABTS•+) C Mix Reagent with Sample/Standard A->C B Prepare Sample and Standard Dilutions B->C D Incubate in Dark C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and IC50 E->F

References

Unveiling the Anticancer Potential of Scutellarin: A Comparative Bioactivity Analysis in A549 and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the bioactivity of Scutellarin in two distinct cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer). This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying molecular mechanisms and experimental workflows.

Comparative Bioactivity of Scutellarin: A Tabular Summary

The following table presents a consolidated overview of the quantitative data on the effects of Scutellarin on the viability and apoptosis of A549 and MCF-7 cancer cell lines.

ParameterA549 (Non-Small Cell Lung Cancer)MCF-7 (Breast Cancer)
Cell Viability (IC50) 246.8 µg/ml (after 72h treatment)[1]Data not explicitly available in the searched literature. However, proliferation inhibition was observed at 40.1% (24h), 58.7% (48h), and 70.6% (72h) with unspecified concentrations[2].
Apoptosis Rate Significant increase in apoptosis observed after treatment with 500 µM Scutellarin for 24 hours[3].Control: 7.8 ± 1.9% Treated (40-120 µM): 12.4 ± 1.9% to 23.9 ± 2.1%[2]
Affected Signaling Pathways AKT/mTOR/4EBP1, STAT3[4][5], TGF-β1/smad2/ROS/caspase-3[3][6][7]HIPPO-YAP[2][8]
Modulation of Apoptosis-Related Proteins Downregulation of Bcl-2 and upregulation of Bax and cleaved-caspase-3[4][5].Modulation of YAP and p-YAP expression, leading to apoptosis[2][8].

In-Depth Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the bioactivity of Scutellarin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate A549 or MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of Scutellarin in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of Scutellarin. Include a vehicle control (medium with the solvent used to dissolve Scutellarin, e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed A549 or MCF-7 cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of Scutellarin for a specified duration (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of key apoptosis-regulating proteins like Bcl-2 and Bax.

  • Cell Lysis: After treating the cells with Scutellarin, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to compare the expression levels of the target proteins between different treatment groups.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by Scutellarin and a typical experimental workflow.

Scutellarin_Signaling_Pathway Scutellarin Scutellarin PI3K PI3K Scutellarin->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis

Caption: Scutellarin-mediated inhibition of the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.

Experimental_Workflow start Cell Culture (A549 / MCF-7) treatment Scutellarin Treatment (Dose- and Time-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western data Data Analysis (IC50, Apoptosis Rate, Protein Expression) viability->data apoptosis->data western->data end Conclusion data->end

Caption: General experimental workflow for assessing Scutellarin's bioactivity in cancer cell lines.

References

The Sweet Influence: A Comparative Guide to the Structure-Activity Relationship of Scutellarin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Scutellarin and its glycosidic analogs, with a particular focus on their inhibitory effects on key metabolic enzymes. While direct comparative data for Scutellarin-7-diglucosidic acid is limited in the public domain, this guide provides a comprehensive overview based on available quantitative data for related flavonoid glycosides, offering valuable insights into the impact of glycosylation on biological function.

Unveiling the Impact of Glycosylation on Enzyme Inhibition

The inhibitory effects of flavonoids on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase are of significant interest in the management of type 2 diabetes. A study investigating a flavonoids-rich extract from Scutellaria baicalensis shoots provides quantitative data on the inhibitory activities of several flavonoids, including Scutellarin (Scutellarein-7-O-glucuronide), against these enzymes.[1][2] The half-maximal inhibitory concentrations (IC50) reveal a clear structure-activity relationship, where the nature and presence of glycosidic moieties significantly influence the inhibitory potency.

Flavonoidα-Glucosidase IC50 (μg/mL)α-Amylase IC50 (μg/mL)
Acarbose (Positive Control)996.02 ± 21.34678.43 ± 16.52
Flavonoids-rich Extract421.54 ± 10.01498.59 ± 11.87
Apigenin231.13 ± 5.35287.53 ± 5.39
Baicalein277.94 ± 6.21336.22 ± 6.31
Scutellarin --
Chrysin--
Apigenin-7-O-glucuronide--
Baicalin--
Chrysin-7-O-glucuronide--
Isocarthamidin-7-O-glucuronide--
Note: Specific IC50 values for Scutellarin and some other flavonoids from the study were not explicitly provided in the abstract, but their relative inhibitory abilities were discussed. The study concluded the inhibitory ability order against both enzymes was: Apigenin > Baicalein > Scutellarin > Chrysin > Apigenin-7-O-glucuronide > Baicalin > Chrysin-7-O-glucuronide > Isocarthamidin-7-O-glucuronide.[1][2]

This data suggests that the aglycones (flavonoids without a sugar moiety), such as apigenin and baicalein, exhibit stronger inhibitory activity compared to their glycoside counterparts. The presence of a glucuronide group, as in Scutellarin and Baicalin, appears to diminish the inhibitory effect. This highlights a crucial aspect of the SAR: the size and nature of the glycosidic group at the C-7 position can modulate the binding affinity of the flavonoid to the active site of these enzymes. While data for a diglucosidic acid moiety is not available, it can be hypothesized that the larger sugar group might further decrease the inhibitory potency due to steric hindrance.

Experimental Corner: A Look at the Methodologies

To ensure the reproducibility and validation of such findings, a detailed understanding of the experimental protocols is essential. The following are detailed methodologies for the α-glucosidase and α-amylase inhibition assays, based on established protocols.

α-Glucosidase Inhibition Assay Protocol

This assay quantifies the inhibition of α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][4][5][6][7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (Scutellarin, analogs, etc.)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.2 U/mL).

  • Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 μL of the α-glucosidase solution to each well.

  • Add 50 μL of the test compound or control solution to the respective wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 μL of pNPG solution (e.g., 5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 μL of 0.1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

α-Amylase Inhibition Assay Protocol

This assay determines the inhibitory effect on α-amylase by measuring the amount of reducing sugars produced from starch, often using the dinitrosalicylic acid (DNS) method.[9][10][11][12][13]

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (1% w/v)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Test compounds

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer (e.g., 10 U/mL).

  • Prepare various concentrations of the test compounds and acarbose.

  • In a test tube, mix 0.5 mL of the test compound or control solution with 0.5 mL of the α-amylase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add 0.5 mL of the starch solution to initiate the reaction and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 5-10 minutes in a water bath, then cool to room temperature.

  • Dilute the reaction mixture with distilled water (e.g., 10 mL).

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways: The Deeper Mechanisms of Action

Beyond direct enzyme inhibition, Scutellarin and its analogs exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and antioxidant properties of these flavonoids are often attributed to their influence on key pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scutellarin has been shown to inhibit the activation of NF-κB.[14][15][16][17][18] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping NF-κB inactive, Scutellarin can downregulate the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IkB-NFkB Complex NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Scutellarin Scutellarin Scutellarin->IKK inhibits DNA DNA NFkB_n->DNA binds Inflammation Inflammation DNA->Inflammation promotes

Caption: Scutellarin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Scutellarin has been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK.[14][18][19][20] This action contributes to its anti-inflammatory and neuroprotective effects.

MAPK_Pathway Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK p38 / JNK MAPKK->MAPK activates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis leads to Scutellarin Scutellarin Scutellarin->MAPK inhibits phosphorylation

Caption: Scutellarin's modulatory effect on the MAPK signaling pathway.

Conclusion

The structure-activity relationship of Scutellarin and its glycosides is a complex yet crucial area of study for the development of novel therapeutics. Available data strongly suggests that the aglycone form of flavonoids often exhibits more potent inhibitory activity against enzymes like α-glucosidase and α-amylase compared to their glycosylated counterparts. The size and nature of the sugar moiety play a significant role in modulating this activity. Furthermore, the multifaceted biological effects of these compounds are underpinned by their ability to interact with key cellular signaling pathways such as NF-κB and MAPK. While more research is needed to elucidate the specific activities of this compound and its direct analogs, the insights gathered from related compounds provide a solid foundation for future drug design and development efforts in this promising class of natural products.

References

Scutellarin-7-Diglucosidic Acid: A Natural Alternative to Synthetic Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents with improved safety profiles, natural compounds are gaining significant attention. This guide provides a comprehensive comparison of Scutellarin-7-diglucosidic acid, a flavonoid with potent anti-inflammatory properties, against commonly used synthetic anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This comparison is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.

Executive Summary

Scutellarin, the aglycone of this compound, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Unlike NSAIDs which primarily target cyclooxygenase (COX) enzymes, Scutellarin exerts its effects through the inhibition of pro-inflammatory cytokines and mediators via the NF-κB and MAPK signaling pathways. This multi-target mechanism suggests a broader spectrum of anti-inflammatory activity and potentially a more favorable side-effect profile compared to traditional synthetic drugs.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of Scutellarin and representative synthetic anti-inflammatory drugs. It is important to note that the data for Scutellarin and synthetic drugs are often from different studies and experimental conditions, warranting caution in direct comparisons.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundAssay SystemMediatorInhibitionIC50Reference
Scutellarin LPS-stimulated BV-2 microgliaTNF-αDose-dependent~20 µM[1]
LPS-stimulated BV-2 microgliaIL-1βDose-dependentNot Reported[1]
LPS-stimulated BV-2 microgliaIL-6Dose-dependentNot Reported[1]
LPS-stimulated BV-2 microgliaNitric Oxide (NO)Dose-dependent~25 µM[1]
Ibuprofen LPS-stimulated C2C12 myoblastsTNF-α mRNASignificant InhibitionNot Reported[2][3]
Diclofenac IL-1β-stimulated human chondrocytesIL-6Significant InhibitionNot Reported[4]
Dexamethasone TNF-α-stimulated NHLF & primary fibroblastsCXCL8 (IL-8)Dose-dependent~0.1-1 nM[5]
IL-1β-stimulated NHLF & primary fibroblastsIL-6Dose-dependent~0.1-1 nM[5]

Table 2: Inhibition of Key Inflammatory Enzymes and Pathways

CompoundTargetAssay SystemIC50 / EffectReference
Scutellarin NF-κB p65 PhosphorylationLPS-stimulated BV-2 microgliaSignificant Inhibition[1]
p38 MAPK PhosphorylationLPS-stimulated BV-2 microgliaSignificant Inhibition[1]
JNK PhosphorylationLPS-stimulated BV-2 microgliaSignificant Inhibition[1]
Ibuprofen COX-1In vitro enzyme assayVaries by study[6]
COX-2In vitro enzyme assayVaries by study[6]
Diclofenac COX-1In vitro enzyme assayVaries by study[6]
COX-2In vitro enzyme assayVaries by study[6]
Dexamethasone Glucocorticoid ReceptorVariousAgonist[7]

Mechanism of Action: A Comparative Overview

Synthetic and natural anti-inflammatory agents often employ distinct mechanisms to quell the inflammatory cascade.

Scutellarin: This flavonoid modulates the inflammatory response primarily by inhibiting the activation of key transcription factors and signaling kinases. It has been shown to suppress the phosphorylation and subsequent activation of NF-κB p65, a pivotal regulator of pro-inflammatory gene expression.[1] Furthermore, Scutellarin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are crucial for the production of inflammatory mediators.[1]

Synthetic Anti-Inflammatory Drugs:

  • NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs primarily act by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

  • Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes.[7]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating anti-inflammatory compounds.

Anti-inflammatory Signaling Pathways Figure 1: Comparative Anti-inflammatory Signaling Pathways cluster_scutellarin Scutellarin Pathway cluster_nsaids NSAID Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) MAPK_pathway->Pro_inflammatory_Genes NFkB_pathway->Pro_inflammatory_Genes Scutellarin Scutellarin Scutellarin->MAPK_pathway Inhibits Scutellarin->NFkB_pathway Inhibits Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, etc.) NSAIDs->COX_Enzymes Inhibits

Caption: Comparative signaling pathways of Scutellarin and NSAIDs.

Experimental Workflow Figure 2: General In Vitro Anti-inflammatory Assay Workflow cluster_assays Assays Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Treatment Treatment with Test Compound (Scutellarin or Synthetic Drug) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Data_Collection Data Collection & Analysis Incubation->Data_Collection Cytokine_Assay Cytokine Measurement (ELISA) Data_Collection->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Data_Collection->NO_Assay Western_Blot Protein Phosphorylation (Western Blot) Data_Collection->Western_Blot NFkB_Translocation NF-κB Translocation (Immunofluorescence) Data_Collection->NFkB_Translocation

Caption: Workflow for in vitro anti-inflammatory evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[8]

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (Scutellarin or synthetic drug) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL.[9][10]

    • Incubate for a specified period depending on the assay (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • After treatment and incubation, collect the cell culture supernatant.

    • Perform ELISA for specific cytokines (TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate cytokine concentrations based on a standard curve.[11][12]

Nitric Oxide (NO) Production Assay
  • Method: Griess Assay.

  • Protocol:

    • Collect cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration (a stable product of NO) from a sodium nitrite standard curve.[10][12]

Western Blot for MAPK Phosphorylation (p-p38, p-JNK)
  • Protocol:

    • After a shorter incubation period with LPS (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phosphorylated p38 (p-p38) or JNK (p-JNK) overnight at 4°C.[13][14]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Normalize to total p38, total JNK, or a loading control like β-actin.

NF-κB p65 Nuclear Translocation Assay
  • Method: Immunofluorescence Microscopy.

  • Protocol:

    • Grow cells on glass coverslips in a culture plate.

    • Perform treatment and LPS stimulation as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against NF-κB p65.[15][16][17]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the p65 signal with the DAPI signal.

Conclusion

This compound, through its aglycone Scutellarin, presents a compelling case as a natural anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offers a distinct advantage over the COX-inhibiting profile of NSAIDs. This multi-targeted approach may lead to a broader therapeutic window and a more favorable safety profile. The provided experimental data and protocols offer a solid foundation for researchers to further investigate and benchmark Scutellarin against existing synthetic drugs, paving the way for its potential development as a novel anti-inflammatory therapeutic. Further head-to-head comparative studies are warranted to definitively establish its relative potency and clinical utility.

References

Safety Operating Guide

Proper Disposal of Scutellarin-7-diglucosidic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for Scutellarin-7-diglucosidic acid if available from the supplier. If an SDS is not available, treat the compound as a potentially hazardous substance. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification : In the absence of specific information classifying this compound as non-hazardous, it should be managed as a chemical waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by an authorized body[1].

  • Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Store it separately to prevent unintended reactions[2][3]. Incompatible chemicals should be separated by physical barriers[3].

  • Container Selection and Labeling :

    • Use a chemically compatible container for waste collection. Plastic containers are often preferred for storing waste materials[4]. The container must be in good condition, free from damage, and have a secure, leak-proof closure[3].

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Proper labeling is crucial for safe handling and disposal[4].

  • Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][4].

    • Ensure the SAA is inspected weekly for any signs of leakage[2].

    • Keep the waste container closed at all times, except when adding waste[1][4].

  • Disposal Request and Pickup :

    • Do not dispose of this compound down the sink or in regular trash[1][5]. Evaporation of the chemical as a disposal method is also prohibited[1].

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for pickup and disposal[4].

  • Disposal of Empty Containers :

    • A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent capable of removing the residue[1].

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[1].

    • Once properly decontaminated, deface all chemical labels on the empty container before disposing of it as regular trash[1].

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found, the following table provides general regulatory limits for hazardous waste accumulation in a laboratory setting.

ParameterRegulatory LimitCitation
Maximum Hazardous Waste in SAA55 gallons[4]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA (partially full)Up to 12 months[4]
Removal Time for Full ContainersWithin 3 calendar days of becoming full[2]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes are currently documented in the searched literature. Therefore, chemical treatment of the waste is not recommended without explicit guidance from a qualified chemist or your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Scutellarin_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have Scutellarin-7-diglucosidic acid waste for disposal sds_check Consult Safety Data Sheet (SDS) for disposal instructions start->sds_check treat_hazardous SDS unavailable or lacks info? Treat as Hazardous Waste sds_check->treat_hazardous ppe Wear appropriate PPE (goggles, gloves, lab coat) sds_check->ppe SDS confirms hazardous or provides specific handling treat_hazardous->ppe Yes segregate Segregate from other incompatible chemical wastes ppe->segregate container Use a labeled, sealed, chemically compatible container segregate->container store Store in designated Satellite Accumulation Area (SAA) container->store improper_disposal Prohibited Disposal Methods: - Sink/Drain - Regular Trash - Evaporation store->improper_disposal contact_ehs Contact Institutional EHS or approved waste contractor for pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Scutellarin-7-diglucosidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Scutellarin-7-diglucosidic acid, a flavone isolated from Perilla ocimoides var. Crispa.[1][2][] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on recommended safety precautions.[4]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRequired when there is a risk of splashing or dust generation.[4]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect for tears or holes before use.
Cold Insulating GlovesRequired when handling samples at low temperatures.[4]
Body Protection Laboratory CoatStandard practice for all laboratory work.
Fire/Flame Resistant/Retardant ClothingRecommended when working with flammable materials or ignition sources.[4]
Respiratory Protection RespiratorRequired in case of inadequate ventilation or when handling fine powders that may become airborne.[4]
Operational Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Handling:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4]

  • Inert Atmosphere: Handle under an inert gas (e.g., argon or nitrogen) to prevent degradation.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] Contaminated work clothing should not be allowed out of the workplace.[4]

Storage:

  • Temperature: For long-term storage, keep at -80°C (up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1]

  • Conditions: Store in a sealed container, protected from moisture and light.[1][4] Keep in a cool place and protect from sunlight.[4]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

This table is based on general laboratory first aid procedures and should be supplemented with institution-specific protocols.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Container: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[4]

  • Consultation: Refer to your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Recovery and Recycling: Contact the manufacturer or supplier for information on potential recovery or recycling options.[4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve from Storage (-20°C or -80°C) B->C Proceed to handling D Handle Under Inert Gas C->D E Perform Experimental Procedures D->E F Decontaminate Work Area E->F Experiment complete G Dispose of Waste in Labeled Container F->G H Return Unused Compound to Storage G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.